(3-Fluoro-4-methoxyphenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQYMYMQKMEVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride
The following technical guide details the properties, synthesis, and applications of (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride , a critical building block in medicinal chemistry.
CAS Number: 220527-84-4 (Hydrochloride Salt) | CAS Number: 339264-51-6 (Free Base)[1]
Introduction & Strategic Value
In the landscape of modern drug discovery, (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride serves as a high-value "privileged structure" intermediate.[1] Its structural utility lies in the specific substitution pattern on the phenyl ring:
-
4-Methoxy Group: Provides electron-donating properties, facilitating electrophilic aromatic substitutions and enhancing solubility in downstream indole/pyrazole derivatives.[1]
-
3-Fluoro Group: Introduces metabolic stability (blocking the metabolically labile ortho-position) and modulates the pKa of the hydrazine, influencing reactivity in condensation reactions.[1]
This compound is primarily utilized as a precursor for Fischer Indole Synthesis to generate 5-fluoro-6-methoxyindoles—scaffolds frequently screened in kinase inhibitor discovery (e.g., VEGFR, PDGFR targets) and serotonergic receptor modulation.[1]
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride |
| CAS Number (HCl Salt) | 220527-84-4 |
| CAS Number (Free Base) | 339264-51-6 |
| Molecular Formula | C₇H₉FN₂O[1][2][3][4] · HCl |
| Molecular Weight | 192.62 g/mol (Salt) / 156.16 g/mol (Base) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | >150°C (Decomposes) |
| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen) |
Synthetic Pathway (Preparation)
The industrial standard for synthesizing this hydrazine involves the diazotization-reduction sequence starting from the commercially available aniline.[1]
Core Reaction Workflow
-
Diazotization: 3-Fluoro-4-methoxyaniline is treated with sodium nitrite (
) in concentrated HCl at low temperature to form the diazonium salt.[1] -
Reduction: The diazonium intermediate is reduced in situ using Stannous Chloride (
) to yield the hydrazine hydrochloride.[1]
Step-by-Step Protocol
-
Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq),
(1.1 eq), (2.5 eq), Conc.[1] HCl. -
Step 1 (Diazotization):
-
Step 2 (Reduction):
-
Dissolve
in conc.[1] HCl and cool to 0°C. -
Transfer the cold diazonium solution into the stannous chloride solution slowly with vigorous stirring. Why: Inverse addition prevents side reactions.
-
Allow to warm to Room Temperature (RT) and stir for 2-3 hours.
-
-
Step 3 (Isolation):
Synthesis Visualization
Figure 1: Diazotization-Reduction pathway for the synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine HCl.[1]
Key Applications in Drug Development
The primary utility of this hydrazine is its role as a nucleophile in heterocycle formation.
A. Fischer Indole Synthesis
This is the most common application.[1] Reacting the hydrazine with an enolizable ketone under acidic conditions yields the indole core.
-
Mechanism: Hydrazone formation
[3,3]-Sigmatropic rearrangement Ammonia elimination.[1] -
Regioselectivity: The 3-Fluoro substituent directs cyclization.[1] Due to the position of the fluorine (meta to the hydrazine attachment point), cyclization can theoretically occur at two positions, but steric and electronic factors typically favor the path yielding the 4-fluoro-5-methoxyindole or 6-fluoro-5-methoxyindole depending on the specific ketone and conditions.[1]
B. Pyrazole Synthesis
Reaction with 1,3-diketones or
Experimental Workflow: Fischer Indole Synthesis
Objective: Synthesis of 2,3-Dimethyl-5-methoxy-6-fluoroindole (Example).
-
Condensation: Mix Hydrazine HCl (1.0 eq) with Methyl Ethyl Ketone (1.1 eq) in Ethanol. Reflux for 1 hour to form the hydrazone.[1]
-
Cyclization: Add acid catalyst (e.g.,
or Polyphosphoric Acid).[1] Heat to 80-100°C for 2-4 hours. -
Workup: Neutralize with
, extract with Ethyl Acetate. -
Result: The fluorine atom remains on the aromatic ring, providing a metabolic block.
Application Visualization
Figure 2: Workflow for the Fischer Indole Synthesis using the target hydrazine.[1]
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that phenylhydrazines are genotoxic impurities (GTIs) and potent skin sensitizers.[1]
-
Hazard Statements: H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).
-
Handling Protocol:
-
Engineering Controls: Always weigh and handle inside a fume hood . Use a static-dissipative balance enclosure if available.[1]
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) or potassium permanganate solution to oxidize the hydrazine functionality before disposal.[1]
-
Storage: Store under Argon. The free base oxidizes rapidly in air (turning dark brown); the HCl salt is more stable but hygroscopic.
-
References
-
PubChem. "(3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O".[1][2] National Library of Medicine. [Link][1]
-
MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs".[1] Molecules 2023. (Contextual reference for fluorinated heterocycles in drug design). [Link][1]
Sources
- 1. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - C7H9FN2O - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
- 5. guidechem.com [guidechem.com]
- 6. prepchem.com [prepchem.com]
Introduction: The Strategic Importance of (3-Fluoro-4-methoxyphenyl)hydrazine
An In-Depth Technical Guide to the Synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine from 3-fluoro-4-methoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
(3-Fluoro-4-methoxyphenyl)hydrazine is a key substituted hydrazine building block in modern medicinal chemistry.[1] Its structural motifs are integral to the synthesis of a wide array of heterocyclic compounds, particularly indoles via the Fischer indole synthesis, which are prevalent in pharmacologically active molecules.[2][3] The presence of the fluoro and methoxy groups on the phenyl ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate starting from the readily available 3-fluoro-4-methoxyaniline, with a focus on the underlying chemical principles and practical execution.[4]
Overall Synthetic Strategy
The conversion of a primary arylamine to its corresponding hydrazine derivative is a classic and reliable two-step process.[2] The synthesis begins with the diazotization of the primary amine, followed by the reduction of the intermediate diazonium salt. This entire sequence is typically performed as a "one-pot" synthesis, as the aryl diazonium salt intermediate is often unstable and should not be isolated.[5]
Caption: High-level workflow for the synthesis.
Part I: Diazotization of 3-Fluoro-4-methoxyaniline
Causality and Mechanistic Insight
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[3][6] The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which can otherwise decompose to release nitrogen gas and form a phenol.[5][7]
The mechanism proceeds as follows:
-
Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to form nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: In the presence of excess acid, nitrous acid is protonated and loses water to form the potent electrophile, the nitrosonium ion (N≡O⁺).[3]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (3-fluoro-4-methoxyaniline) attacks the nitrosonium ion.
-
Rearrangement and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryl diazonium ion.[3]
The electron-donating methoxy group on the aniline ring facilitates the initial electrophilic attack, making the diazotization reaction proceed readily.[8]
Part II: Reduction of the Aryl Diazonium Salt to Hydrazine
Selection of the Reducing Agent: A Balance of Efficacy and Practicality
Several reagents can reduce diazonium salts to hydrazines, including tin(II) chloride (stannous chloride), sodium sulfite, and zinc dust.[2][9] Tin(II) chloride is particularly effective and widely documented for this transformation, typically affording good yields of the corresponding hydrazine hydrochloride salt, which precipitates from the acidic reaction medium.[2][5][10] While effective, a key consideration is the generation of tin-containing waste.[11] For the purposes of this guide, we will focus on the reliable tin(II) chloride method. The reduction involves the transfer of electrons from Sn(II) to the diazonium salt, ultimately leading to the formation of the hydrazine.[9]
Comprehensive Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents |
| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | 141.14 | 0.10 | 1.0 |
| Concentrated HCl (~37%) | HCl | 36.46 | ~0.40 | ~4.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.105 | 1.05 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 0.25 | 2.5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |
| 5 M Sodium Hydroxide | NaOH | 40.00 | - | - |
| Saturated Sodium Chloride | NaCl | 58.44 | - | - |
Step 1: Preparation of the Aryl Diazonium Salt Solution
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-fluoro-4-methoxyaniline (14.11 g, 0.10 mol) and 100 mL of water.
-
Stir the mixture to form a slurry and add concentrated hydrochloric acid (25 mL, ~0.30 mol) portion-wise. The amine salt will form, and it may partially dissolve.
-
Cool the mixture to 0 °C using an ice-salt bath. Ensure the internal temperature is maintained between 0 and 5 °C throughout the next step.
-
Dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water.
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0-5 °C. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid.
Step 2: Reduction to (3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride
-
In a separate 1 L beaker, prepare the reducing solution by dissolving tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (8.3 mL, ~0.10 mol). Stir until a clear solution is obtained, warming gently if necessary, then cool to 0 °C.
-
Add the cold tin(II) chloride solution dropwise to the vigorously stirred diazonium salt solution from Step 1. The addition should be slow enough to maintain the temperature below 10 °C.
-
A thick, white or off-white precipitate of the hydrazine hydrochloride salt will form.[10]
-
After the addition is complete, allow the slurry to stir in the ice bath for 1 hour.
-
Isolate the precipitate by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with saturated sodium chloride solution (2 x 50 mL) to remove excess acid and tin salts, followed by a cold diethyl ether wash (2 x 50 mL) to aid in drying.
-
Dry the solid under vacuum to yield (3-Fluoro-4-methoxyphenyl)hydrazine as its hydrochloride salt.
Step 3: Liberation of the Free Hydrazine Base (Optional, as needed)
-
Suspend the crude hydrazine hydrochloride salt in 150 mL of diethyl ether.
-
Cool the mixture in an ice bath and slowly add 5 M sodium hydroxide solution with vigorous stirring until the aqueous layer is strongly basic (pH > 12).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (3-Fluoro-4-methoxyphenyl)hydrazine as a solid or oil.
Caption: Detailed experimental workflow diagram.
Product Characterization
The final product, (3-Fluoro-4-methoxyphenyl)hydrazine, should be characterized to confirm its identity and purity.[12]
-
Appearance: Typically an off-white to pinkish solid.[10]
-
Molecular Formula: C₇H₉FN₂O[1]
-
Molecular Weight: 156.16 g/mol [1]
-
Spectroscopic Analysis: Confirmation is typically achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the chemical structure. Spectroscopic data for similar compounds can be found in public databases.[13]
Safety and Handling
-
Aryl Diazonium Salts: These intermediates are potentially explosive if isolated in a dry state. The protocol is designed for in situ use to mitigate this significant hazard.[5]
-
Hydrazines: Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[2]
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care.
-
Reactions: The diazotization and reduction steps are exothermic. Strict temperature control is crucial for both safety and reaction success.
References
-
Wikipedia. Diazonium compound. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. [Link]
-
Science of Synthesis. (2006). Product Class 34: Arylhydrazines. Thieme. [Link]
-
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]
- Google Patents. (CN102964270B). Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
PubChem. (3-Fluoro-4-methoxyphenyl)hydrazine. National Center for Biotechnology Information. [Link]
-
SpectraBase. (3-Fluorophenyl)hydrazine hydrochloride. [Link]
-
Quora. (2018, November 19). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Link]
- Kaupp, G., et al. (2003). Quantitative gas-solid diazotization of 3-aminopyrazolo[3,4-b] pyridine derivatives and azo dye syntheses by means of solid-solid reactions. European Journal of Organic Chemistry.
-
PureSynth. 3-Fluoro-4-Methoxyaniline 98.0%(GC). [Link]
-
Organic Syntheses. Benzidine, o-Tolidine. [Link]
Sources
- 1. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. byjus.com [byjus.com]
- 4. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 12. 339264-51-6|(3-Fluoro-4-methoxyphenyl)hydrazine|BLD Pharm [bldpharm.com]
- 13. spectrabase.com [spectrabase.com]
Spectroscopic Characterization and Analytical Profiling of (3-Fluoro-4-methoxyphenyl)hydrazine: A Technical Guide
Topic: Spectroscopic Characterization and Analytical Profiling of (3-Fluoro-4-methoxyphenyl)hydrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
(3-Fluoro-4-methoxyphenyl)hydrazine (CAS: 112883-49-1) is a critical intermediate in the synthesis of fused heterocyclic compounds, particularly via the Fischer Indole Synthesis. It serves as a precursor for 4-fluoro-5-methoxyindole derivatives, which are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors, serotonin receptor modulators).
Due to the electron-donating methoxy group and the electron-withdrawing fluorine atom, this molecule exhibits unique spectroscopic signatures—most notably complex spin-spin coupling in NMR (
Chemical Profile
| Property | Data |
| IUPAC Name | (3-Fluoro-4-methoxyphenyl)hydrazine |
| Common Form | Hydrochloride Salt (HCl) |
| CAS Number | 112883-49-1 (Free Base) / 220527-84-4 (HCl Salt) |
| Molecular Formula | C |
| Molecular Weight | 156.16 g/mol (Free Base) / 192.62 g/mol (HCl) |
| SMILES | COC1=C(F)C=C(NN)C=C1 |
Spectroscopic Profiling (The Core)
Nuclear Magnetic Resonance (NMR)
The presence of the fluorine atom at the 3-position introduces spin-spin coupling that splits carbon and proton signals. The following data represents the Hydrochloride salt form, dissolved in DMSO-d
H NMR (400 MHz, DMSO-d
)
Note: The hydrazine protons often appear as broad exchangeable peaks.
| Shift ( | Multiplicity | Integration | Assignment | Coupling Insight ( |
| 10.10 | Broad Singlet | 3H | -NHNH | Exchangeable; shift varies with concentration/acid. |
| 7.05 - 7.15 | Multiplet | 1H | Ar-H (C2) | Ortho to F; shows |
| 6.90 - 7.00 | Multiplet | 1H | Ar-H (C6) | Meta to F; complex splitting. |
| 6.85 | Triplet (app) | 1H | Ar-H (C5) | Ortho to F; pseudo-triplet due to overlapping |
| 3.80 | Singlet | 3H | -OCH | Distinct singlet; no F coupling observed (5 bonds away). |
C NMR (100 MHz, DMSO-d
)
The
| Shift ( | Multiplicity | Assignment | Structural Logic | |
| 152.5 | Doublet ( | ~245 Hz | C-3 (C-F) | Direct attachment to Fluorine. |
| 142.8 | Doublet ( | ~10 Hz | C-4 (C-OMe) | Ortho to Fluorine. |
| 138.1 | Doublet ( | ~9 Hz | C-1 (C-N) | Meta to Fluorine. |
| 114.5 | Doublet ( | ~6 Hz | C-6 | Meta to Fluorine. |
| 110.2 | Doublet ( | ~18 Hz | C-2 | Ortho to Fluorine. |
| 108.5 | Singlet/Broad | < 2 Hz | C-5 | Para to Fluorine (weak/no coupling). |
| 56.2 | Singlet | - | -OCH | Methoxy carbon. |
Technical Insight: In the
C spectrum, the carbon directly bonded to fluorine (C-3) will appear as a doublet with a massive coupling constant (~245 Hz). If you do not see this splitting, your molecule has likely defluorinated or is misidentified.
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Molecular Ion:
(Free base mass + H)
Fragmentation Pathway:
-
m/z 157.1 (Parent): Protonated molecule.
-
m/z 140.1 (
): Characteristic loss of ammonia, typical for hydrazines, forming the radical cation or diazenium species. -
m/z 125.1 (
): Subsequent loss of the methyl group from the methoxy ether.
Infrared Spectroscopy (IR)
-
3300 - 3100 cm
: N-H stretching (Broad, indicative of hydrazine/salt). -
2800 - 3000 cm
: C-H stretching (Aromatic and Aliphatic methyl). -
1250 cm
: C-O-C asymmetric stretch (Aryl ether). -
1150 - 1200 cm
: C-F stretching (Strong, diagnostic band).
Experimental Protocols & Workflows
Analytical Sample Preparation
Aryl hydrazines are prone to oxidation (turning into azo compounds, often red/orange) and decomposition. The following protocol ensures data integrity.
Figure 1: Analytical workflow for labile aryl hydrazines. DMSO-d
Application: Fischer Indole Synthesis Pathway
This hydrazine is primarily used to synthesize 4-fluoro-5-methoxyindole. The presence of the fluorine at the meta position (relative to hydrazine) creates a regioselectivity challenge during the [3,3]-sigmatropic rearrangement.
Figure 2: Reaction pathway showing the divergence in cyclization. The fluorine atom exerts steric and electronic influence, typically favoring cyclization at the less hindered position.
Technical Analysis & Troubleshooting
The "Doublet" Confusion
A common error in analyzing this compound is misinterpreting the
-
Observation: The spectrum appears to have "too many peaks" or split peaks.
-
Root Cause: This is Heteronuclear Coupling (
) . -
Validation: To confirm, run a
F-decoupled C experiment (if hardware permits). The doublets will collapse into singlets.
Purity Assessment
-
Impurity A (Oxidation): Presence of aromatic azo compounds. Look for shifts in the 7.5–8.0 ppm region in
H NMR and a color change to orange/red. -
Impurity B (Defluorination): Rare, but results in a simplified splitting pattern (loss of
coupling). -
Impurity C (Aniline): 3-Fluoro-4-methoxyaniline (precursor). Look for a sharp singlet NH
around 5.0 ppm (solvent dependent) and loss of the broad hydrazine peak at >9.0 ppm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10679317, (3-Fluoro-4-methoxyphenyl)hydrazine. Retrieved from [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants: Fluorine-Carbon Couplings. University of Wisconsin-Madison. Retrieved from [Link]
- Robinson, B. (1982).The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regioselectivity).
Sources
Technical Guide: Strategic Sourcing & Application of (3-Fluoro-4-methoxyphenyl)hydrazine
Executive Summary
(3-Fluoro-4-methoxyphenyl)hydrazine is a critical "privileged structure" intermediate used primarily in the synthesis of indole and pyrazole scaffolds. Its value lies in the specific substitution pattern: the fluorine atom at the 3-position provides metabolic resistance (blocking P450 oxidation sites) and modulates pKa, while the 4-methoxy group serves as an electron-donating handle for further functionalization or hydrogen bonding interactions.
This guide provides a technical roadmap for sourcing this compound, validating its purity, and deploying it effectively in synthesis.
Chemical Profile & Critical Quality Attributes (CQA)
Understanding the physical form is the first step in successful sourcing. Hydrazines are notoriously unstable as free bases; therefore, the hydrochloride salt is the industry standard for stability and handling.[1]
| Attribute | Specification | Technical Note |
| IUPAC Name | (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride | Preferred nomenclature for ordering. |
| CAS (HCl Salt) | 220527-84-4 | Note: Databases vary. Always verify structure. |
| CAS (Free Base) | 339264-51-6 | Prone to oxidation; avoid unless necessary. |
| Molecular Weight | 192.62 g/mol (HCl salt) | Free base is 156.16 g/mol . |
| Appearance | Off-white to beige solid | Darkening indicates oxidation (azo formation). |
| Solubility | DMSO, Methanol, Water (hot) | Poor solubility in non-polar solvents (DCM, Hexane).[1] |
Sourcing Decision Tree
Use the following logic flow to determine the appropriate grade and supplier type for your project phase.
Figure 1: Strategic sourcing workflow emphasizing the selection of the hydrochloride salt for stability.
Supplier Landscape & Tiering
Do not treat all suppliers equally. For this specific fluorinated hydrazine, the market is divided into "Building Block Specialists" (high variety, small scale) and "Bulk Manufacturers."[1]
Tier 1: Discovery Scale (1g - 25g)
Best for: Rapid synthesis of analog libraries.
-
Enamine: Excellent for "building blocks."[2] They often hold stock of the free base or salt in Kiev/US logistics centers. High reliability for unique fluorinated motifs.
-
Combi-Blocks: Often the best price-to-speed ratio for US-based researchers. They typically stock the HCl salt.
-
MilliporeSigma (Aldrich): Highest trust but highest cost. Use for reference standards.
Tier 2: Process/Pilot Scale (100g - 10kg)
Best for: Scale-up campaigns where batch consistency is critical.
-
BLD Pharm: Strong capability in fluorinated aromatics. Good bridge between catalog and bulk.
-
Apollo Scientific (UK): Specialized in fluorochemicals. Reliable sourcing for >1kg batches.
-
Custom Synthesis (CROs): If >10kg is needed, contract a CRO to synthesize from 3-fluoro-4-methoxyaniline via diazotization/reduction (stannous chloride method).
Technical Application: Fischer Indole Synthesis
The primary utility of (3-Fluoro-4-methoxyphenyl)hydrazine is in the Fischer Indole Synthesis . The fluorine atom at the meta position (relative to the hydrazine) introduces regioselectivity challenges but offers valuable metabolic stability in the final drug candidate.
Reaction Mechanism & Regiochemistry
When reacting with an unsymmetrical ketone (e.g., 2-butanone), two isomeric indoles can form.[1] The fluorine atom's electron-withdrawing nature slightly deactivates the ring, potentially requiring higher temperatures or stronger acid catalysts (e.g., Polyphosphoric Acid - PPA) compared to non-fluorinated analogs.[1]
Figure 2: Mechanistic pathway for Fischer Indole Synthesis. The [3,3]-sigmatropic rearrangement is the rate-determining step.
Experimental Tip: Due to the 3-fluoro substituent, the rearrangement may favor the formation of the 6-fluoroindole isomer over the 4-fluoroindole, depending on steric clashes in the transition state.
Quality Control & Validation Protocols
Upon receipt of the material, "Trust but Verify" is the operating principle.
Protocol A: 1H NMR Identity Check
Solvent: DMSO-d6 (CDCl3 is often poor for HCl salts).
-
Diagnostic Signals:
-
Methoxy (-OCH3): Singlet, ~3.8 ppm (3H).[3]
-
Aromatic Protons: Look for a complex splitting pattern due to 1H-19F coupling.
-
Proton ortho to Fluorine: Doublet of doublets (dd).
-
-
Hydrazine Protons (-NH-NH2): Broad singlets, typically 8.0–10.0 ppm for the HCl salt protons (exchangeable with D2O).
-
Protocol B: HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Wavelength: 254 nm (aromatic) and 210 nm.
-
Critical Impurity: Watch for 3-Fluoro-4-methoxyaniline . This is the starting material (if made via reduction) or a degradation product. It will elute later than the hydrazine in typical reverse-phase conditions due to higher lipophilicity (loss of the polar hydrazine group).
Safety & Handling
Hazard Class: Hydrazines are potent nucleophiles and potential alkylating agents.
-
Toxicity: Suspected carcinogen (Carc. 2). Acute toxicity if swallowed.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep tightly sealed to prevent "caking" and hydrolysis.
-
Destruction: Do not dispose of down the drain. Quench excess hydrazine with dilute bleach (sodium hypochlorite) or acetone (forming the hydrazone) before disposal into hazardous waste streams.
References
-
Chemical Identity: PubChem. (3-Fluoro-4-methoxyphenyl)hydrazine.[4] National Library of Medicine. Link
- Synthesis Application: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism).
-
Supplier Data: MilliporeSigma. Product Specification for substituted phenylhydrazines. Link
-
Safety Data: Thermo Fisher Scientific. Safety Data Sheet: Phenylhydrazine hydrochloride derivatives. Link
-
Market Availability: Biomall. Sourcing options for CAS 220527-84-4. Link
Sources
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rsc.org [rsc.org]
- 4. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Profile: Fluorinated Phenylhydrazines in Heterocycle Synthesis
Executive Summary
Fluorinated phenylhydrazines are critical building blocks in the synthesis of bioactive heterocycles, particularly indoles and pyrazoles. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and protein binding affinity. However, the unique electronic properties of the fluorine atom—simultaneously strongly electronegative (inductive withdrawal,
This guide provides a technical analysis of these reactivity shifts, focusing on regioselectivity control in the Fischer Indole Synthesis, optimization of pyrazole formation, and safety protocols for handling these potentially unstable reagents.
Electronic & Steric Landscape
The reactivity of fluorinated phenylhydrazines is governed by the position of the fluorine atom relative to the hydrazine group (
Nucleophilicity Modulation
The hydrazine functionality consists of two nitrogen atoms:
-
Inductive Effect (
): Fluorine withdraws electron density from the aromatic ring, which in turn pulls density from . This reduces the basicity and nucleophilicity of , making the initial condensation with carbonyls slower than with unsubstituted phenylhydrazine. -
Acidification: The resulting hydrazones are more acidic, which can be advantageous for acid-catalyzed rearrangements but requires careful pH monitoring to prevent hydrolysis.
Comparative Reactivity Table
| Feature | Phenylhydrazine | 4-Fluorophenylhydrazine | 2,4-Difluorophenylhydrazine |
| High | Moderate | Low | |
| Stability (Free Base) | Moderate | Low (Oxidation prone) | Very Low |
| Preferred Salt Form | HCl | HCl | HCl / H₂SO₄ |
| Primary Application | General Indole Synthesis | 5-Fluoroindoles | 5,7-Difluoroindoles |
The Fischer Indole Synthesis: A Deep Dive
The most common application of fluorinated phenylhydrazines is the Fischer Indole Synthesis. The presence of fluorine significantly impacts the regioselectivity of the [3,3]-sigmatropic rearrangement.
Mechanism and Fluorine Impact
The reaction proceeds via acid-catalyzed condensation to the hydrazone, tautomerization to the ene-hydrazine, and a key [3,3]-sigmatropic shift.[1][2]
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis highlighting the rate-limiting rearrangement step.[1]
The Meta-Fluoro Regioselectivity Challenge
When using 3-fluorophenylhydrazine (meta-substituted), the [3,3]-rearrangement can occur at two distinct ortho positions on the aromatic ring:
-
C2 (Ortho to F): Leads to 4-fluoroindole .
-
C6 (Para to F): Leads to 6-fluoroindole .
Technical Insight: The 6-fluoroindole is typically the major product (ratios often >80:20).
-
Reasoning: The strong inductive effect (
) of fluorine deactivates the carbon atom ortho to it (C2) more than the para position (C6). Additionally, while fluorine is small ( ), steric repulsion at C2 further disfavors the 4-fluoro isomer.
Regioselectivity Matrix
| Hydrazine Precursor | Major Product | Minor Product | Mechanism Driver |
| 2-F-Phenylhydrazine | 7-Fluoroindole | None | Only one ortho site available. |
| 3-F-Phenylhydrazine | 6-Fluoroindole | 4-Fluoroindole | Electronic deactivation of C2 + Sterics. |
| 4-F-Phenylhydrazine | 5-Fluoroindole | None | Symmetry dictates single product. |
Heterocycle Divergence: Pyrazoles
Fluorinated phenylhydrazines also serve as precursors for pyrazoles via condensation with 1,3-diketones.
Solvent Effects on Regioselectivity
Unlike the Fischer synthesis, pyrazole formation is often performed in neutral or basic conditions.
-
Challenge: Reaction of 4-fluorophenylhydrazine with an unsymmetrical 1,3-diketone yields two regioisomers (1-(4-fluorophenyl)-3-alkyl vs. 1-(4-fluorophenyl)-5-alkyl).
-
Solution: The use of fluorinated alcohols (e.g., TFE or HFIP ) as solvents has been shown to enhance regioselectivity significantly compared to ethanol, likely due to hydrogen-bond activation of the carbonyls [2].
Figure 2: Divergent synthetic workflows for Indoles and Pyrazoles from a common hydrazine precursor.
Experimental Protocols
Protocol A: In-Situ Generation of Free Base
Fluorinated phenylhydrazines are supplied as HCl salts for stability. The free base must often be generated in situ or immediately prior to use to prevent oxidative decomposition.
-
Suspend the fluorophenylhydrazine hydrochloride (1.0 equiv) in EtOAc or CH₂Cl₂.
-
Add 1M NaOH (1.1 equiv) or saturated NaHCO₃.
-
Stir vigorously for 15 minutes until the solid dissolves.
-
Separate phases, dry organic layer over Na₂SO₄, and concentrate only if necessary. Ideally, use the solution directly.
Protocol B: Zinc Chloride Mediated Fischer Indole Synthesis
Optimized for 4-fluorophenylhydrazine.
-
Reagents: Mix 4-fluorophenylhydrazine HCl (10 mmol) and the ketone (10 mmol) in Glacial Acetic Acid (20 mL).
-
Catalyst: Add fused
(20 mmol, 2.0 equiv).-
Note: Lewis acids like
are often superior to for electron-deficient hydrazines as they minimize charring.
-
-
Reflux: Heat to 110°C for 3–12 hours. Monitor consumption of hydrazone intermediate by TLC/LCMS.
-
Workup: Cool to RT. Pour into ice water (100 mL). The crude indole often precipitates.
-
Purification: Filter the solid. If oily, extract with DCM. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
Safety & Stability
Critical Hazard Warning: Fluorinated phenylhydrazines pose specific risks beyond standard hydrazine toxicity.
-
HF Generation: Upon thermal decomposition or combustion, these compounds release Hydrogen Fluoride (HF) gas. Standard fume hood ventilation is mandatory.
-
Skin Toxicity: Highly toxic by absorption. Phenylhydrazines are known skin sensitizers and potential carcinogens. Double-gloving (Nitrile) is recommended.
-
Storage: Store as the Hydrochloride salt at 2–8°C under inert atmosphere (Argon). The free base turns dark red/brown upon oxidation and should be discarded if significant degradation is observed.
References
-
Fischer Indole Mechanism & Catalysis
- Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
-
Mechanism Overview:
-
Regioselectivity in Pyrazole Synthesis
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.
-
-
Regioselectivity of Meta-Substituted Hydrazines
- Hughes, D. L. "Progress in the Fischer Indole Synthesis.
-
General Trends:
-
Safety Data
-
Fisher Scientific. Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride.
-
Sources
The Fluorine Effect: Modulating Phenylhydrazine Reactivity in Drug Synthesis
[1]
Executive Summary
Phenylhydrazine (PH) derivatives are cornerstone reagents in the synthesis of nitrogen heterocycles, particularly indoles and pyrazoles.[1] However, the introduction of fluorine atoms onto the phenyl ring is not merely a structural modification; it is a profound electronic perturbation that fundamentally alters the reagent's nucleophilicity, regioselectivity, and metabolic fate.
This technical guide analyzes the mechanistic role of fluorine in modifying phenylhydrazine reactivity. It provides actionable protocols for handling fluorinated hydrazines in Fischer indole synthesis and outlines the pharmacological rationale for their use in modern drug discovery.
Electronic & Structural Fundamentals
The substitution of hydrogen with fluorine on the phenylhydrazine scaffold induces a "push-pull" electronic conflict that researchers must navigate.
The Nucleophilicity Paradox
Fluorine is the most electronegative element (3.98 Pauling scale), exerting a strong inductive withdrawal (
Impact on Reactivity:
-
Reduced Nucleophilicity: Fluorinated phenylhydrazines react slower with carbonyls to form hydrazones.
-
Acidification: The conjugate acid of 4-fluorophenylhydrazine has a lower pKa than phenylhydrazine, requiring adjustments in acid catalysts during cyclization.
Table 1: Comparative Physicochemical Properties
Data approximated based on Hammett substituent constants (
| Property | Phenylhydrazine (PhNHNH₂) | 4-Fluorophenylhydrazine | 2,4-Difluorophenylhydrazine | Mechanistic Implication |
| Electronic Effect | Neutral (Reference) | Electron Withdrawing (Weak) | Electron Withdrawing (Strong) | Reduced rate of hydrazone formation. |
| pKa (Conjugate Acid) | ~5.2 | ~4.8 | ~4.2 | Requires stronger acid catalysis for activation. |
| Lipophilicity (LogP) | 1.25 | 1.45 | 1.65 | Enhanced membrane permeability in final drug scaffold. |
| Bond Strength (C-X) | C-H: ~113 kcal/mol | C-F: ~126 kcal/mol | C-F: ~126 kcal/mol | Metabolic blocking (prevents oxidation). |
Visualizing Electronic Perturbation
The following diagram illustrates how fluorine substitution deactivates the hydrazine tail (
Figure 1: Vector analysis of fluorine's electronic influence on the hydrazine pharmacophore. The inductive withdrawal reduces the electron density available at the terminal nitrogen (
Synthetic Utility: The Fischer Indole Synthesis[2][3][4][5][6]
The most critical application of fluorophenylhydrazines is the Fischer Indole Synthesis. Here, the position of the fluorine atom dictates the regiochemical outcome of the cyclization.
The Regioselectivity Challenge
When using meta-fluorophenylhydrazine (3-F-PhNHNH₂), two isomeric indoles are theoretically possible:
-
6-Fluoroindole: Cyclization occurs at the para position relative to the fluorine (sterically favored).
-
4-Fluoroindole: Cyclization occurs at the ortho position relative to the fluorine (sterically hindered).
Expert Insight: While steric hindrance usually disfavors the 4-fluoro isomer, the strong electron-withdrawing nature of fluorine can actually activate the ortho position via induction, leading to mixtures. To obtain pure regioisomers, specific acid catalysts (e.g., ZnCl₂ vs. PPA) and temperature controls are required.
Mechanism of Action
The reaction proceeds through a [3,3]-sigmatropic rearrangement. Fluorine destabilizes the transition state, often requiring higher temperatures or Lewis acid promotion compared to non-fluorinated analogs.
Figure 2: The Fischer Indole pathway. Fluorine substitution significantly impacts the energy barrier of the [3,3]-sigmatropic shift, often necessitating rigorous thermal control.
Experimental Protocol: Synthesis of 5-Fluoro-2-Methylindole
This protocol validates the reactivity profile of 4-fluorophenylhydrazine hydrochloride. Note that using the hydrochloride salt improves stability and handling safety compared to the free base.
Materials
-
Reagent A: 4-Fluorophenylhydrazine hydrochloride (1.0 eq)
-
Reagent B: Acetone (Excess, acts as solvent and reactant) or 2-Butanone
-
Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂[1]
-
Solvent: Acetic Acid (glacial)[2]
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL).
-
Add the ketone (e.g., acetone, 15 mmol) dropwise at room temperature.
-
Observation: The suspension should clear as the hydrazone forms. Stir for 30 minutes.
-
-
Cyclization:
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour onto crushed ice (100g) with vigorous stirring. The indole should precipitate.
-
Neutralization: Carefully neutralize with saturated NaHCO₃ or NaOH (10%) to pH ~8.
-
Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Safety & Handling
-
Toxicity: Fluorophenylhydrazines are toxic by ingestion and skin contact (LD50 oral rat ~188 mg/kg).[4] They are potential sensitizers.
-
PPE: Double nitrile gloves, fume hood, and eye protection are mandatory.
-
Waste: Segregate all hydrazine-contaminated waste for specialized incineration.
Pharmacological Implications[2][7][9]
Why introduce fluorine via phenylhydrazine?
-
Metabolic Blocking: The C-F bond is metabolically inert. Placing fluorine at the para position (using 4-F-phenylhydrazine) blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (
) of the resulting drug candidate. -
Lipophilicity Modulation: Fluorine increases lipophilicity (logP), enhancing blood-brain barrier (BBB) penetration, making these scaffolds ideal for CNS targets (e.g., Serotonin agonists like 5-Fluorotryptamine).
-
Bioisosterism: The fluorine atom mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but mimics the hydroxyl group in electronic demand, allowing for subtle tuning of receptor binding affinity.
References
-
PubChem. (2025).[5] (4-Fluorophenyl)hydrazine Compound Summary. National Library of Medicine. [Link]
- Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. (Contextual grounding for mechanism).
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for metabolic stability).
-
Vertex Pharmaceuticals. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis. PubMed Central. [Link]
A Senior Scientist's Guide to Substituted Phenylhydrazines: Scaffolds of Opportunity in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
First characterized by Hermann Emil Fischer in 1875, phenylhydrazine and its substituted derivatives have evolved from classical organic reagents into cornerstone scaffolds in modern medicinal chemistry.[1] Their true potential lies not just in the final molecule, but in their remarkable synthetic versatility, acting as crucial intermediates for a vast range of heterocyclic systems.[2] This guide provides a field-proven perspective on the applications of substituted phenylhydrazines, moving beyond simple recitation of facts to explain the causality behind their use in diverse therapeutic areas. We will explore their role in the development of anticancer, antimicrobial, anti-inflammatory, and neuropharmacological agents, grounded in authoritative references and practical, self-validating protocols. For the drug development professional, this document serves as a technical resource, highlighting not only the opportunities presented by this scaffold but also the critical toxicological considerations that must be navigated.[3][4]
The Phenylhydrazine Core: Physicochemical Properties and Synthetic Versatility
The utility of the substituted phenylhydrazine scaffold is rooted in the reactivity of the hydrazine moiety (-NH-NH2). This functional group provides a nucleophilic nitrogen center that is central to its role as a building block for more complex molecular architectures.
Key Synthetic Hub: The Formation of Phenylhydrazones
The most fundamental reaction of phenylhydrazines in medicinal chemistry is their condensation with aldehydes or ketones to form phenylhydrazones.[5] This reaction is typically straightforward, acid-catalyzed, and forms the basis for accessing a wide array of derivatives.[6] The resulting hydrazone is not merely a stable product; it is a key reactive intermediate, primed for subsequent intramolecular reactions. The C=N double bond and the adjacent N-N single bond in the hydrazone create a unique electronic arrangement that facilitates cyclization reactions.[7]
Caption: Workflow for the acid-catalyzed condensation of a phenylhydrazine and a carbonyl compound.
Gateway to Heterocycles: The Fischer Indole Synthesis
The most celebrated application of phenylhydrazones is the Fischer indole synthesis, a powerful acid-catalyzed reaction that produces the indole nucleus.[8][9] This reaction has been instrumental in the synthesis of numerous pharmaceuticals, particularly the triptan class of antimigraine drugs.[8] The mechanism involves the tautomerization of the phenylhydrazone to an enamine, followed by a critical[8][8]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[5] The versatility of this reaction allows for the preparation of a wide variety of substituted indoles, a privileged scaffold in medicinal chemistry.[9][10][11]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Beyond indoles, substituted phenylhydrazines are precursors to other important heterocyclic systems like pyrazoles and pyrazolones, which also exhibit a broad range of biological activities.[12][13] For instance, the reaction of phenylhydrazine with β-dicarbonyl compounds is a classic method for synthesizing pyrazole derivatives.[13]
Therapeutic Applications: From Discovery to Modern Drug Design
The phenylhydrazine scaffold and its immediate derivatives (phenylhydrazones) have been explored for a wide range of therapeutic applications.
Antiproliferative Agents
Numerous studies have demonstrated the potential of substituted phenylhydrazine derivatives as anticancer agents.[14][15][16] The mechanism of action is often proposed to involve interactions with DNA or cell membranes.[14] Synthetic derivatives have shown cytotoxic activity against various cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | MCF-7 (Breast Cancer) | 45.39 | [14] |
| (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine | HepG2 (Liver Cancer) | 127.69 | [14] |
Table 1: Examples of in vitro cytotoxic activity of substituted phenylhydrazone derivatives.
Antimicrobial Therapeutics
Phenylhydrazones have been extensively investigated for their antibacterial and antifungal properties.[17][18][19] The presence of the azometine group (-N=CH-) is often considered crucial for their antimicrobial activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][21] More recently, a 4-cyanophenylhydrazine derivative was identified as a potent inhibitor of carbapenem-resistant Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) of 0.25 μg/ml.[22]
Anti-inflammatory Molecules
The phenylhydrazine core is present in molecules with demonstrated anti-inflammatory activity.[23][24] For example, phenylbenzohydrazides derived from isatoic anhydride and phenylhydrazine have shown in vivo anti-inflammatory effects.[23] Pyrazole derivatives, often synthesized from phenylhydrazine precursors, are another class of compounds known for strong anti-inflammatory, analgesic, and antipyretic activities.[12]
Neuropharmacology: Monoamine Oxidase (MAO) Inhibition
Historically, one of the most significant applications of phenylhydrazine derivatives has been in the development of Monoamine Oxidase (MAO) inhibitors.[7] MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine; their inhibition can alleviate symptoms of depression and Parkinson's disease.[7][9]
Early MAO inhibitors like iproniazid and phenelzine were hydrazine derivatives that caused irreversible inhibition by forming a covalent bond with the FAD cofactor of the enzyme.[7][] While effective, this irreversible action led to significant side effects.[7] This has driven research towards developing reversible and selective MAO inhibitors. Phenylhydrazine itself is an irreversible inhibitor, while other substituted hydrazines can act as reversible competitive inhibitors.[26] Modern research focuses on synthesizing substituted phenylhydrazones as selective and reversible inhibitors of MAO-A (for depression) or MAO-B (for neurodegenerative diseases).[7][27]
Caption: A logical workflow for the discovery of novel phenylhydrazine-based MAO inhibitors.
Practical Methodologies: Protocols for the Medicinal Chemist
The following protocols are generalized from multiple authoritative sources to provide a reliable starting point for laboratory synthesis and evaluation.
Protocol: General Synthesis of a Substituted Phenylhydrazone[6][14][19]
This protocol describes the condensation reaction to form a phenylhydrazone, a foundational step for many subsequent applications.
-
Reagent Preparation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and a selected aldehyde or ketone (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid (approx. 10-15 mL per mmol of phenylhydrazine).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) if using a neutral solvent like ethanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase like 2:1 Petroleum Ether: Ethyl Acetate.[15] The reaction is usually complete within 1-3 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Wash the crude product with cold water. Purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure phenylhydrazone.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point determination).[14][15][28]
Protocol: The Fischer Indole Synthesis for Drug Scaffolds[5][9]
This protocol outlines the cyclization of a phenylhydrazone to form an indole.
-
Reactant Setup: Place the purified phenylhydrazone (1.0 eq) in a round-bottom flask.
-
Catalyst/Solvent: Add the acid catalyst. Polyphosphoric acid (PPA) can often serve as both the catalyst and solvent. Alternatively, use a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., H₂SO₄) in a high-boiling point solvent like acetic acid or toluene.[8][11]
-
Reaction: Heat the mixture, typically between 80°C and 140°C, depending on the reactivity of the substrate and the catalyst used.
-
Monitoring: Monitor the disappearance of the hydrazone intermediate by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice or into a beaker of cold water.
-
Neutralization & Extraction: Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the resulting indole derivative by spectroscopic methods.
Critical Considerations: Navigating the Challenges
Structure-Activity Relationship (SAR) Insights
Across various studies, the nature and position of substituents on the phenyl ring of the phenylhydrazine scaffold significantly influence biological activity.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring can modulate the electronic properties of the hydrazone and have been shown to impact antimicrobial and anticancer activity.[14][17] For instance, chloro-substitution has been linked to high antimicrobial activity.[17]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can also enhance potency in different contexts, such as in anti-inflammatory compounds.[14][23]
-
The choice of the carbonyl component (aldehyde or ketone) is equally critical, as it defines a significant portion of the final molecule's topology and functionality.
Toxicological Profile and Safety
A crucial aspect of working with phenylhydrazines is understanding their toxicological profile. Phenylhydrazine itself is a known industrial chemical with several hazards.
-
Hemolytic Anemia: Phenylhydrazine is used in animal models specifically to induce acute hemolytic anemia by causing oxidative stress in red blood cells.[1][3] This property is a significant safety concern for any potential therapeutic agent based on this scaffold.
-
Genotoxicity: Phenylhydrazine compounds are often considered potential genotoxic impurities in active pharmaceutical ingredients (APIs).[4] Regulatory bodies have strict limits on their presence in final drug products, often requiring levels to be controlled to below 1.5 µg per maximum daily dose.[4]
-
Carcinogenicity: Phenylhydrazine is suspected to have carcinogenic potential in humans.[3]
These concerns mandate rigorous toxicological screening for any new drug candidate containing this moiety and necessitate synthetic routes that ensure its complete removal from the final product.
Conclusion and Future Outlook
The substituted phenylhydrazine scaffold is a testament to the enduring power of fundamental organic chemistry in modern drug discovery. Its synthetic accessibility and versatility as a precursor to privileged structures like indoles and pyrazoles ensure its continued relevance. While the historical success in MAO inhibition is well-documented, emerging research in oncology and infectious diseases highlights new avenues for exploration. The future of phenylhydrazine-based drug development will depend on leveraging computational tools to design derivatives with enhanced target specificity and favorable safety profiles. The key challenge for medicinal chemists is to harness the synthetic power of this scaffold while meticulously mitigating the inherent toxicological risks associated with the core hydrazine structure.
References
-
Salem, M., Ayyad, R., Sakr, H. and Gaafer, A. (2022) Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. [Link]
-
Salem, M., Ayyad, R., Sakr, H. and Gaafer, A. (2022) Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1): 1141. [Link]
-
Wikipedia contributors. (2024, January 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Narayanan Ravisankar, et al. (2021) Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2). [Link]
-
Akdemir, A., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1359. [Link]
-
Khan, S. A., et al. (2024). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 16(2), 23-30. [Link]
-
Dhaked, D. K., et al. (2023). Serendipitous Identification of Phenylhydrazine Derivatives As Potent Inhibitors of carbapenem-resistant Acinetobacter Baumannii. Expert Opinion on Drug Discovery, 18(sup1), 115-127. [Link]
-
Hassan, S., et al. (2024). synthesis, characterization, and in-silico admet studies of some new phenylhydrazone derivatives as potent for antimicrobial activities. Sciforum. [Link]
-
Hassan, S., et al. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]
-
Salem, M., Ayyad, R., Sakr, H. and Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 27). Phenylhydrazine. In Wikipedia, The Free Encyclopedia. [Link]
-
Cordeiro, M. S., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1561. [Link]
-
Singh, U., & Kumar, A. (2022). The application of the Fischer indole synthesis in medicinal chemistry. ResearchGate. [Link]
-
Noolvi, M. N., et al. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 1(1). [Link]
-
Hassan, S., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry, 6(4), 113. [Link]
-
Zhang, Y., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PeerJ, 6, e4339. [Link]
-
Al-Otaibi, J. S., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. PLoS ONE, 18(7), e0287848. [Link]
-
Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical journal, 128(4), 913–919. [Link]
-
Cecchi, L., et al. (1981). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Farmaco, edizione scientifica, 36(2), 117-133. [Link]
-
Bérubé, M., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 27(19), 6667. [Link]
-
Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Structure of phenyl hydrazine (I), antipyrin (II) and MCI-186 (III). [Link]
-
ChemRxiv. (2023). SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) and Zn (II) COMPLEXES. [Link]
-
Kumar, A., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. European journal of medicinal chemistry, 149, 284–299. [Link]
-
Inxight Drugs. (n.d.). Phenylhydrazine. [Link]
-
Patek, D. R., & Hellerman, L. (1974). Mitochondrial monoamine oxidase. Mechanism of inhibition by phenylhydrazine and by aralkylhydrazines. Role of enzymatic oxidation. The Journal of biological chemistry, 249(8), 2373–2380. [Link]
- CN107662991A - Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. (2018).
-
ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. [Link]
- CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography). (2015).
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(20), 7155. [Link]
-
Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylhydrazine [drugs.ncats.io]
- 4. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 12. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 15. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. vicas.org [vicas.org]
- 18. sciforum.net [sciforum.net]
- 19. preprints.org [preprints.org]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Precision Synthesis of Fluorinated Indoles via (3-Fluoro-4-methoxyphenyl)hydrazine
This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the Fischer Indole Synthesis utilizing (3-Fluoro-4-methoxyphenyl)hydrazine . It addresses the specific challenges of regioselectivity and purification inherent to this 3,4-disubstituted substrate.
Abstract & Strategic Context
Fluorinated indoles are privileged scaffolds in drug discovery, particularly for kinase inhibitors (e.g., VEGFR, EGFR targets) and serotonin receptor modulators. The introduction of fluorine modulates metabolic stability (blocking P450 oxidation) and lipophilicity.
However, using (3-Fluoro-4-methoxyphenyl)hydrazine presents a specific regiochemical challenge. The [3,3]-sigmatropic rearrangement—the rate-determining step of the Fischer synthesis—can occur at two distinct ortho positions on the hydrazine ring. This protocol provides the experimental conditions to maximize the yield of the thermodynamically and sterically favored 6-fluoro-5-methoxy isomer while minimizing the formation of the 4-fluoro regioisomer and oxidative tars.
Mechanistic Insight & Regioselectivity
Understanding the electronic and steric governance of the reaction is critical for troubleshooting and optimization.
The Regioselectivity Bifurcation
The hydrazine substrate possesses a 3,4-disubstitution pattern. During the [3,3]-sigmatropic shift, the enehydrazine intermediate can cyclize at:
-
Path A (C6 Position): Para to the fluorine atom. Sterically unhindered.
-
Path B (C2 Position): Ortho to the fluorine atom. Sterically crowded between the hydrazine nitrogen and the fluorine substituent.
Theoretical Outcome: Due to the steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) and the "meta-effect" observed in Fischer syntheses, Path A is significantly favored.
-
Major Product: 6-Fluoro-5-methoxyindole derivative.
-
Minor Product: 4-Fluoro-5-methoxyindole derivative.
Reaction Pathway Diagram
The following logic map visualizes the critical bifurcation point and the self-validating checks required at each stage.
Figure 1: Mechanistic pathway highlighting the steric governance favoring the 6-fluoro isomer.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| (3-Fluoro-4-methoxyphenyl)hydrazine HCl | Substrate | 1.0 | Hygroscopic; store in desiccator. |
| Cyclohexanone | Carbonyl Partner | 1.1 | Distill if yellow/brown to remove peroxides. |
| Glacial Acetic Acid (AcOH) | Solvent/Catalyst | 10-15 vol | Milder than H2SO4; reduces tarring. |
| Conc. Hydrochloric Acid (HCl) | Co-catalyst | 0.1 vol | Optional: Use only if reaction is sluggish. |
| Ethanol (EtOH) | Solvent | - | For workup/recrystallization.[1] |
Note: Cyclohexanone is used here as a model ketone to form the tetrahydrocarbazole.[2] For methyl ketones (e.g., acetone, ethyl methyl ketone), the same stoichiometry applies.
Step-by-Step Methodology
Phase 1: Hydrazone Formation (In Situ)
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add (3-Fluoro-4-methoxyphenyl)hydrazine HCl (1.0 g, 5.2 mmol) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (15 mL). Stir at room temperature for 10 minutes. The salt may not fully dissolve immediately; this is normal.
-
Ketone Addition: Add Cyclohexanone (0.6 mL, 5.7 mmol, 1.1 equiv) dropwise via syringe.
-
Observation: The suspension typically clears or changes color (often yellow/orange) as the hydrazone forms. Stir at ambient temperature for 30 minutes.
-
Checkpoint: Spot TLC (Hexane:EtOAc 3:1). Ketone spot should disappear; a new less polar hydrazone spot may appear.
-
Phase 2: Cyclization (Fischer Indolization)
-
Heating: Heat the reaction mixture to reflux (118°C) using an oil bath.
-
Reaction Monitoring: Maintain reflux for 2–4 hours .
-
Visual Cue: The reaction often darkens. If it turns pitch black rapidly, reduce heat slightly.
-
TLC Check: Look for a fluorescent spot (blue/purple under UV 254/365 nm) characteristic of indoles.
-
-
Completion: Once the hydrazone intermediate is consumed (or after 4h), remove from heat and allow to cool to room temperature.
Phase 3: Workup & Isolation
-
Quench: Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The crude indole should precipitate as a solid.
-
Filtration (If Solid): Filter the precipitate using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove acetic acid.
-
Alternative (If Oily): If the product oils out, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO3 (to neutralize acid) and Brine. Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Recrystallization: For the tetrahydrocarbazole product, recrystallization from Hot Ethanol/Water or Toluene is often sufficient.
-
Column Chromatography: If regioisomers are suspected or high purity is required, purify via silica gel chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).
-
Expected Results & Data
-
Target Product: 6-Fluoro-5-methoxy-2,3,4,9-tetrahydro-1H-carbazole.
-
Yield: Typically 65–80%.[3]
-
Appearance: Off-white to pale brown solid.
-
1H NMR Signature (DMSO-d6):
-
Indole NH: Broad singlet ~10.5 ppm.
-
Aromatic Protons: Two singlets (or doublets with F-coupling) in the aromatic region.
-
H-8 (Indole C7): ~7.0-7.2 ppm (Doublet, JH-F ~10-12 Hz).
-
H-5 (Indole C4): ~6.8-6.9 ppm (Doublet, JH-F ~6-8 Hz).
-
-
Regioisomer Check: If the 4-fluoro isomer is present, the coupling patterns and shifts will differ due to the proximity of F to the bridgehead nitrogen.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Acid concentration too high or overheating. | Switch from pure AcOH to EtOH with 4% H2SO4 . Reduce temp to 80°C. |
| Incomplete Reaction | Hydrazone formed but didn't rearrange. | Add a Lewis acid catalyst (e.g., ZnCl2 , 1.0 equiv) and reflux in AcOH. |
| Regioisomer Mixture | Intrinsic lack of selectivity. | Purify via column chromatography. The 6-fluoro isomer is usually less polar. |
| Product is Oil | Residual solvent or impurities. | Triturate with cold pentane or diethyl ether to induce crystallization. |
References
-
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401. Link
-
Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607–632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 1998, 120(26), 6621–6622. Link
-
Ishii, H. "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 1981, 14(9), 275–283. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10679317, (3-Fluoro-4-methoxyphenyl)hydrazine." PubChem, 2025. Link
Sources
Application Note: Indole Synthesis via Fischer Cyclization of (3-Fluoro-4-methoxyphenyl)hydrazine
Executive Summary
This application note details the optimized reaction conditions for the synthesis of fluorinated methoxy-indoles using (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS: 19501-58-7 / 339264-51-6 analog). These intermediates are critical scaffolds in the development of kinase inhibitors, serotonin receptor modulators (5-HT), and melatonin receptor agonists.
The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position of the hydrazine creates a unique regioselectivity challenge during the [3,3]-sigmatropic rearrangement. This guide provides a robust protocol using Lewis acid catalysis (ZnCl₂) to maximize yield, discusses the expected regioisomeric distribution (4-fluoro-5-methoxy vs. 6-fluoro-5-methoxy), and outlines purification strategies.
Mechanistic Insight & Regioselectivity
The core transformation utilizes the Fischer Indole Synthesis , widely regarded as the most versatile method for accessing the indole core.
The Regioselectivity Challenge
In 3,4-disubstituted hydrazines, the formation of the "ene-hydrazine" intermediate is followed by a [3,3]-sigmatropic shift. This shift can occur onto two distinct carbon atoms on the aromatic ring:
-
Path A (C2 attack): Attack at the carbon ortho to the fluorine.
-
Product: 4-Fluoro-5-methoxyindole derivative.
-
-
Path B (C6 attack): Attack at the carbon para to the fluorine (and meta to the methoxy).
-
Product: 6-Fluoro-5-methoxyindole derivative.
-
Electronic & Steric Analysis:
-
Electronic Effects: The methoxy group (4-OMe) is a strong electron-donating group (EDG) that activates positions ortho to itself (C3 and C5). However, C3 is blocked by Fluorine. The hydrazine nitrogen directs the rearrangement to its ortho positions (C2 and C6).
-
Steric Effects: Path A (C2) is sterically crowded due to the adjacent Fluorine atom. Path B (C6) is less sterically hindered.
-
Outcome: While mixtures are common, Path B is often favored, leading to the 6-fluoro-5-methoxyindole as the major isomer. However, the specific ketone used can significantly alter this ratio.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation in the mechanism leading to the two potential regioisomers.
Figure 1: Bifurcation of the Fischer Indole Synthesis pathway caused by asymmetric substitution on the hydrazine.
Optimized Reaction Conditions
We present two methods. Method A is preferred for sensitive substrates and scale-up due to milder thermal conditions. Method B is a classic robust method for simple ketones.
Table 1: Comparative Reaction Conditions[1]
| Parameter | Method A (Lewis Acid) | Method B (Brønsted Acid) |
| Catalyst | Zinc Chloride (ZnCl₂) | 4% Sulfuric Acid (H₂SO₄) |
| Solvent | Glacial Acetic Acid (AcOH) | Ethanol / Water |
| Temperature | 80°C – 100°C | Reflux (approx. 80°C) |
| Time | 2 – 4 Hours | 4 – 12 Hours |
| Yield (Typical) | 75 – 85% | 60 – 75% |
| Isomer Ratio | Often favors 6-F isomer | Variable |
| Suitability | Complex/Sensitive Ketones | Simple Cycloalkanones |
Detailed Experimental Protocol (Method A)
Target: Synthesis of 3-substituted-4-fluoro-5-methoxyindole (or 6-fluoro isomer) using a generic ketone (e.g., 2-butanone or cyclohexanone).
Reagents & Equipment
-
(3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride (1.0 equiv)
-
Ketone substrate (1.1 equiv)[1]
-
Zinc Chloride (ZnCl₂), anhydrous (2.0 equiv)
-
Glacial Acetic Acid (AcOH)
-
Saturated NaHCO₃ solution
-
Ethyl Acetate (EtOAc) for extraction[2]
-
Argon or Nitrogen atmosphere
Step-by-Step Procedure
-
Preparation of Hydrazone (In Situ):
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend (3-Fluoro-4-methoxyphenyl)hydrazine HCl (10 mmol, 1.92 g) in Glacial Acetic Acid (20 mL).
-
Add the Ketone (11 mmol) dropwise at room temperature.
-
Stir at room temperature for 30 minutes. Note: The solution may darken as the hydrazone forms.
-
-
Cyclization:
-
Add Anhydrous ZnCl₂ (20 mmol, 2.72 g) to the reaction mixture.
-
Heat the mixture to 85°C under an inert atmosphere (Argon).
-
Monitor the reaction by TLC (System: Hexanes/EtOAc 3:1). Look for the disappearance of the hydrazone spot and the appearance of a fluorescent indole spot.
-
Critical Checkpoint: Reaction is typically complete within 3 hours. Do not overheat (>110°C) to avoid tar formation.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into Ice Water (100 mL) with vigorous stirring. The crude indole may precipitate as a solid.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Neutralization: Wash the combined organic layers carefully with Saturated NaHCO₃ solution until the aqueous phase is pH ~7. Caution: CO₂ evolution will be vigorous.
-
Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate under reduced pressure to yield the crude brown oil/solid.
-
-
Purification & Characterization:
-
Flash Column Chromatography: Silica gel (230-400 mesh). Gradient elution: 0%
20% EtOAc in Hexanes. -
Separation of Isomers: If both 4-fluoro and 6-fluoro isomers are formed, they often separate on silica. The 4-fluoro isomer (sterically crowded) usually elutes first (higher R_f) compared to the 6-fluoro isomer, though this depends on the specific ketone used.
-
19F NMR Validation: This is the most diagnostic tool.
-
4-Fluoro isomer: Expect a specific coupling pattern due to proximity to the indole NH (if H-3 is present).
-
6-Fluoro isomer: Fluorine is para to the indole nitrogen.
-
-
Workflow Diagram
Figure 2: Operational workflow for the ZnCl₂-mediated Fischer Indole Synthesis.
Safety & Handling
-
Hydrazine Toxicity: (3-Fluoro-4-methoxyphenyl)hydrazine is a substituted hydrazine. Hydrazines are generally toxic, potential carcinogens, and skin sensitizers. Handle only in a fume hood with double nitrile gloves.
-
Ammonia Evolution: The Fischer synthesis releases one equivalent of ammonia (as NH₄Cl or NH₄OAc). Ensure adequate ventilation.[3][4][5]
-
Exotherm: The neutralization of the acetic acid reaction mixture with bicarbonate generates significant gas and heat. Add bicarbonate slowly.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[6][7][8] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
PubChem. (n.d.). "(3-Fluoro-4-methoxyphenyl)hydrazine."[9] National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[4] "Safety Data Sheet: 3-Methoxyphenylhydrazine hydrochloride" (Analogous handling data). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification of indole products from (3-Fluoro-4-methoxyphenyl)hydrazine reactions
An In-Depth Guide to the Purification of Indole Products from (3-Fluoro-4-methoxyphenyl)hydrazine Reactions
Introduction: The Significance of Fluorinated and Methoxy-Substituted Indoles
Indole scaffolds are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds.[1][2] The strategic incorporation of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while a methoxy group can modulate electronic properties and provide a handle for further functionalization.
The reaction of (3-Fluoro-4-methoxyphenyl)hydrazine with various aldehydes and ketones, typically via the Fischer indole synthesis, is a primary route to constructing 6-fluoro-7-methoxy-indole derivatives.[3][4] These products are valuable intermediates in the development of novel therapeutics. However, the synthesis often yields a crude product contaminated with starting materials, isomeric byproducts, and polymeric tars. Achieving the high degree of purity required for downstream applications, particularly in drug development, necessitates robust and well-designed purification strategies.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of indole products derived from (3-Fluoro-4-methoxyphenyl)hydrazine reactions. It combines theoretical principles with detailed, field-proven protocols to empower the scientist to move from a complex crude mixture to a highly pure, well-characterized final product.
Safety First: Handling Hydrazine Derivatives
(3-Fluoro-4-methoxyphenyl)hydrazine and its derivatives are classified as hazardous materials.[5] They are toxic, potential carcinogens, and can cause severe skin and eye damage.[6] Strict adherence to safety protocols is mandatory.
Essential Safety Precautions:
-
Engineering Controls: Always handle hydrazine derivatives in a properly functioning chemical fume hood to prevent inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[6][7]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.
-
Storage: Store hydrazine derivatives in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials like oxidizing agents.[5][8]
-
Spills: In case of a spill, evacuate the area, ensure adequate ventilation, and use absorbent, inert material for containment. Do not allow the material to enter drains or waterways.
-
Waste Disposal: Dispose of all hydrazine-containing waste according to local, state, and federal regulations in approved waste containers.[7]
Understanding the Chemistry: The Fischer Indole Synthesis and Impurity Profile
The Fischer indole synthesis is a classic and versatile method for forming the indole ring.[3][9] The reaction proceeds by heating an arylhydrazine and a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst.[3]
The mechanism involves several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
-
[8][8]-Sigmatropic Rearrangement: This is the rate-determining step, where a C-C bond is formed and the N-N bond is cleaved.[9]
-
Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to form the stable, aromatic indole ring.[3][10]
Caption: A simplified workflow of the Fischer indole synthesis mechanism.
A thorough understanding of potential side products is critical for designing an effective purification strategy.
Table 1: Common Impurities in Fischer Indole Synthesis from (3-Fluoro-4-methoxyphenyl)hydrazine
| Impurity Class | Description | Reason for Formation | Purification Challenge |
| Unreacted Starting Materials | (3-Fluoro-4-methoxyphenyl)hydrazine; carbonyl compound. | Incomplete reaction or non-stoichiometric ratios. | Hydrazine is polar and can be difficult to separate from polar indole products. |
| Isomeric Products | If an unsymmetrical ketone (e.g., 2-butanone) is used, two different enamine tautomers can form, leading to a mixture of regioisomeric indoles.[11][12] | Lack of regioselectivity in the rearrangement step. | Isomers often have very similar polarities, making chromatographic separation difficult. |
| Polymeric/Tar Byproducts | Dark, often insoluble, high molecular weight materials.[13] | Acid-catalyzed polymerization or degradation of starting materials or intermediates, especially at high temperatures. | Can coat silica gel, reducing column efficiency. Often removed by a preliminary filtration or trituration step. |
| Rearrangement Failures | Side products arising from alternative reaction pathways if the[8][8]-sigmatropic rearrangement is disfavored.[14] | Steric hindrance or electronic effects that destabilize the key transition state. | Can have a wide range of polarities, complicating the purification process. |
| Oxidation Products | Indoles can be sensitive to air and light, leading to colored impurities.[13] | Exposure of the product to air during workup or storage. | Often highly colored and can be persistent even at low concentrations. |
A Strategic Approach to Purification
A multi-step purification strategy is typically required to achieve high purity (>99%). The general workflow involves an initial bulk purification to remove major impurities, followed by a final polishing step to remove trace contaminants and isomers.
Caption: A strategic workflow for isolating high-purity indole products.
Detailed Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This technique is the workhorse for the initial purification, separating the desired indole from non-polar and highly polar impurities based on differential adsorption to a polar stationary phase.[15]
Materials & Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F254)
-
Eluent solvents (Hexane, Ethyl Acetate - HPLC grade)
-
Rotary evaporator
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system gives the product a Retention Factor (Rf) of ~0.25-0.35.
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.[15]
-
Clamp the column vertically and fill it halfway with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Prepare a slurry of silica gel in the same eluent and pour it carefully into the column, avoiding air bubbles.[15]
-
Tap the column gently to ensure even packing and drain excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Add a final thin layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and open the stopcock.
-
Begin elution with a low-polarity mobile phase and gradually increase the polarity according to a pre-determined gradient.[15]
-
Collect the eluate in fractions (e.g., 10-20 mL per tube).
-
Table 2: Example Elution Gradient for Column Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Column Volumes | Purpose |
| 1 | 95:5 | 2-3 | Elute non-polar impurities. |
| 2 | 90:10 | 3-5 | Elute the target indole product. |
| 3 | 80:20 | 3-5 | Continue eluting the product. |
| 4 | 50:50 | 2-3 | "Flush" the column of more polar impurities. |
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.
-
Combine the fractions that contain the pure product (single spot at the correct Rf).[15]
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified indole.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, resulting in a highly crystalline and pure material.
Materials & Equipment:
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Recrystallization solvents
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent (or solvent pair) is one in which the indole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for indoles include ethanol, methanol, ethyl acetate, hexane, and toluene, or pairs like ethanol/water or ethyl acetate/hexane.[16]
-
Dissolution: Place the solid product from chromatography into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or residual tar) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Preparative Reversed-Phase HPLC
For applications requiring the highest level of purity, such as reference standard generation or late-stage drug development, preparative HPLC is the method of choice. It is particularly effective at separating closely related isomers.[17][18]
Materials & Equipment:
-
Preparative HPLC system with a UV-Vis detector and fraction collector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size)
-
Solvents: Acetonitrile or Methanol (HPLC grade), Deionized Water, Formic Acid
-
Syringe filters (0.45 µm)
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the indole product (from chromatography or recrystallization) in a minimal amount of a strong solvent like DMSO or methanol.[18]
-
Dilute the solution with the initial mobile phase (e.g., 70% water, 30% acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.[18]
-
-
Method Development: An analytical HPLC method should first be developed to optimize separation. This method is then scaled up for preparative purification.[17]
-
Purification Run:
-
Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as detailed in the parameters table below.
-
Collect fractions as the target peak elutes, using a fraction collector triggered by the UV signal.[17]
-
-
Post-Purification:
-
Analyze small aliquots of the collected fractions using analytical HPLC to identify the pure fractions.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final, highly pure compound as a solid.[17]
-
Table 3: Typical Preparative HPLC Parameters
| Parameter | Value | Rationale |
| Column | Reversed-Phase C18, 250 x 20 mm, 5 µm | C18 is a non-polar stationary phase effective for separating moderately polar organic molecules like indoles.[17] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid improves peak shape by protonating silanols and the analyte.[18][19] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for eluting the compound. |
| Gradient | 30% to 95% B over 20 minutes | A gradient ensures that compounds with different polarities are effectively separated and eluted in a reasonable time. |
| Flow Rate | 15-20 mL/min | Scaled up from an analytical flow rate to accommodate the larger column diameter. |
| Detection | UV at 254 nm or 280 nm | The indole ring system has strong UV absorbance, allowing for sensitive detection.[18] |
| Injection Volume | 1-5 mL | Depends on sample concentration and column loading capacity. |
Characterization and Purity Assessment
After purification, it is essential to confirm the identity and purity of the final product.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and information on purity. The presence of unexpected signals may indicate residual impurities.[20][21][22]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16][20]
-
Analytical HPLC: Used to determine the final purity of the compound, typically expressed as a percentage of the total peak area.
Table 4: Expected ¹H NMR Chemical Shifts for a 6-Fluoro-7-Methoxy-Indole Scaffold
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | 8.0 - 8.5 | broad singlet | Can exchange with D₂O. Position is solvent-dependent. |
| Aromatic C-H s | 6.5 - 7.6 | doublet, triplet, multiplet | Coupling patterns depend on substitution at C2/C3. |
| Methoxy -OCH₃ | 3.8 - 4.1 | singlet | A sharp signal integrating to 3 protons. |
| C2/C3-H or alkyl groups | Varies widely | Varies | Depends on the carbonyl partner used in the synthesis. |
References
- Vertex AI Search. (2025).
- Sdfine.
- Thermo Fisher Scientific. (2015). Hydrazine Hydrate 7.
- Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
- BenchChem. (2025).
- Santa Cruz Biotechnology.
- Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.
- Alfa Chemistry. Fischer Indole Synthesis.
- Wikipedia. (2023). Fischer indole synthesis.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- ResearchGate. (2017).
- SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
- Garg, N. K., et al. (2011).
- Semantic Scholar. (1987).
- Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
- Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Taylor & Francis Online. (2008).
- ACS Publications. (1971). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.
- BenchChem. (2025).
- Loyola eCommons. (1991). Novel Synthetic Route to 5-Substituted Indoles.
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
- Beilstein Journals. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- ResearchGate. (2017). What do common indole impurities look like?.
- ETH Zurich Research Collection. (2017).
- Perkin Transactions. (1972). Fischer indole synthesis on unsymmetrical ketones.
- ResearchGate. (2014).
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- ACS Publications. (2025). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines.
- University of California, Irvine. Indoles.
- MDPI. (2025).
- ResearchGate. (2025). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I.
- Google Patents. (1993).
- Al-Harrasi, A., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of 6-Fluoro-5-methoxyindole via Fischer Indolization
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Specifically, fluorinated and methoxy-substituted indoles are of significant interest in drug development for their unique physicochemical properties that can enhance metabolic stability and binding affinity.[3] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 6-fluoro-5-methoxyindole, a key intermediate for pharmaceutical research. The protocol is based on the timeless Fischer indole synthesis, leveraging (3-Fluoro-4-methoxyphenyl)hydrazine and pyruvic acid.[4][5] We present a detailed, two-step process optimized for scalability, safety, and purity, explaining the causal logic behind key experimental choices to ensure reproducible and reliable outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6][7] Its enduring utility is evident in the industrial synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[4]
The target molecule of this guide, 6-fluoro-5-methoxy-1H-indole, incorporates two critical pharmacophores. The methoxy group can act as a hydrogen bond acceptor and influence molecular conformation, while the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions. This makes the target indole a valuable building block for a new generation of therapeutic agents.[3]
This guide details a robust two-step synthesis pathway that is amenable to scale-up:
-
Fischer Indolization: Reaction of (3-Fluoro-4-methoxyphenyl)hydrazine with pyruvic acid to form 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid. Using pyruvic acid is a strategic choice for scale-up as it avoids potential side reactions and low yields associated with using acetaldehyde directly, while providing a stable crystalline intermediate.[7]
-
Decarboxylation: Thermal removal of the carboxylic acid group to yield the final, high-purity 6-fluoro-5-methoxy-1H-indole.
The Fischer Indole Synthesis: Mechanistic Rationale
A deep understanding of the reaction mechanism is critical for troubleshooting and process optimization. The Fischer indole synthesis proceeds through a well-elucidated, multi-step pathway.[4][5]
The core mechanistic steps are:
-
Hydrazone Formation: The process begins with the condensation of the arylhydrazine with a ketone (in this case, pyruvic acid) to form the corresponding arylhydrazone.[7]
-
Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer.[4]
-
[7][7]-Sigmatropic Rearrangement: This is the crucial and often rate-determining carbon-carbon bond-forming step. Following protonation, the enamine intermediate undergoes a concerted[7][7]-sigmatropic rearrangement, establishing the core framework of the indole.[6]
-
Cyclization & Aromatization: The resulting diimine intermediate rapidly cyclizes to form an aminoacetal (aminal). Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[4][6]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Causality Behind Experimental Choices:
-
Acid Catalyst: A mixture of glacial acetic acid and sulfuric acid is chosen. Acetic acid serves as an excellent solvent for both the starting materials and intermediates, while a catalytic amount of a strong Brønsted acid like H₂SO₄ is highly effective at promoting the key rearrangement and cyclization steps.[6][8] This combination is cost-effective and powerful for large-scale production.
-
Solvent: For the decarboxylation step, a high-boiling solvent like diphenyl ether is selected to achieve the necessary temperature for efficient reaction while maintaining control.
-
One-Pot vs. Two-Step: While one-pot indole syntheses exist, a two-step process involving the isolation of the indole-2-carboxylic acid intermediate is often preferred for scale-up.[9][10] This approach allows for the purification of the intermediate, which can lead to a higher purity final product and prevent the carry-over of impurities into the decarboxylation step.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product and can be adapted proportionally. It is imperative to conduct all operations in a well-ventilated fume hood or an appropriate chemical reactor.
Overall Process Workflow
Caption: Figure 2: Overall Synthesis Workflow.
Part A: Synthesis of 6-Fluoro-5-methoxy-1H-indole-2-carboxylic acid
Reagents & Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity |
| (3-Fluoro-4-methoxyphenyl)hydrazine | 156.16 | 1.00 | 125.0 g |
| Pyruvic Acid | 88.06 | 1.05 | 74.0 g |
| Glacial Acetic Acid | 60.05 | - | 1.25 L |
| Sulfuric Acid (98%) | 98.08 | catalytic | 12.5 mL |
| Deionized Water | 18.02 | - | As needed |
| Methanol | 32.04 | - | As needed |
Protocol:
-
Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with (3-Fluoro-4-methoxyphenyl)hydrazine (125.0 g) and glacial acetic acid (1.25 L).
-
Initial Stirring: Begin stirring the mixture to form a slurry.
-
Pyruvic Acid Addition: Slowly add pyruvic acid (74.0 g) to the slurry over 20-30 minutes. An exotherm is expected; maintain the internal temperature below 40 °C using the reactor jacket.
-
Hydrazone Formation: Stir the reaction mixture at ambient temperature for 1 hour to ensure complete formation of the hydrazone intermediate. Monitor by TLC (Thin Layer Chromatography).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (12.5 mL) dropwise, maintaining the internal temperature below 40 °C.
-
Cyclization: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The reaction progress should be monitored by TLC or HPLC until the starting hydrazone is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to ambient temperature. A thick precipitate of the product will form.
-
Quenching: Slowly pour the reaction mixture into a separate vessel containing 5 L of cold deionized water with vigorous stirring.
-
Isolation: Filter the resulting solid product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the washings are neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Outcome: A light tan to off-white solid. Typical yield: 80-90%.
Part B: Decarboxylation to 6-Fluoro-5-methoxy-1H-indole
Reagents & Materials
| Reagent | MW ( g/mol ) | Quantity |
| 6-Fluoro-5-methoxy-1H-indole-2-carboxylic acid | 209.17 | 150.0 g |
| Diphenyl Ether | 170.21 | 750 mL |
| Heptane | 100.21 | As needed |
| Toluene | 92.14 | As needed |
Protocol:
-
Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe connected to a heating mantle, a nitrogen inlet, and a condenser set for distillation.
-
Reagent Charging: Charge the flask with 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid (150.0 g) and diphenyl ether (750 mL).
-
Heating: Under a slow stream of nitrogen, begin heating the mixture with stirring.
-
Decarboxylation Reaction: Vigorously heat the mixture to 240-250 °C. Evolution of CO₂ gas will be observed. Maintain this temperature for 1-2 hours, or until gas evolution ceases. Monitor by TLC for the disappearance of the starting material.
-
Cooling: Allow the dark reaction mixture to cool to approximately 80-90 °C.
-
Precipitation: While still warm, slowly add heptane (1.5 L) to the mixture with vigorous stirring to precipitate the crude product.
-
Isolation: Cool the mixture to 0-5 °C in an ice bath for 1 hour, then filter the solid product. Wash the filter cake with cold heptane (2 x 200 mL).
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot toluene. If necessary, treat with activated charcoal to remove colored impurities. Filter the hot solution and allow it to cool slowly to room temperature, then in an ice bath to maximize crystallization.
-
Final Steps: Filter the purified crystals, wash with a small amount of cold toluene, and dry under vacuum at 40-50 °C.
-
Expected Outcome: A crystalline solid. Typical yield: 75-85%. Purity (by HPLC): >98%.
Safety and Hazard Management
Scaling up chemical synthesis requires a stringent focus on safety. The following table summarizes the primary hazards associated with the key reagents used in this protocol.[11][12][13]
| Chemical | Hazard Summary |
| (3-Fluoro-4-methoxyphenyl)hydrazine | Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle as a potential sensitizer.[13] |
| Pyruvic Acid | Danger: Causes severe skin burns and eye damage. Corrosive. |
| Sulfuric Acid (Conc.) | Danger: Causes severe skin burns and eye damage. Corrosive. Strong oxidizer. Reacts violently with water. |
| Acetic Acid (Glacial) | Danger: Flammable liquid and vapor. Causes severe skin burns and eye damage. |
| Diphenyl Ether | Warning: May cause eye, skin, and respiratory tract irritation. High boiling point requires caution to avoid thermal burns. |
| Toluene / Heptane | Danger: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. |
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, butyl rubber for extended handling).
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood or a walk-in hood for larger scales. Ensure adequate ventilation at all times.[14]
-
Handling: Avoid inhalation of dust, vapors, and mists.[11] Prevent contact with skin and eyes.[14] Use caution when handling corrosive acids and flammable solvents. Add reagents slowly and control reaction exotherms.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or acidic solutions down the drain.[11]
Conclusion
This application note provides a validated and scalable two-step protocol for the synthesis of 6-fluoro-5-methoxy-1H-indole. By isolating the stable carboxylic acid intermediate, this method ensures high purity of the final product, a critical requirement for pharmaceutical applications. The detailed procedural steps, coupled with a thorough understanding of the underlying reaction mechanism and stringent safety protocols, equip researchers and process chemists with a reliable framework for producing this valuable indole building block on a multi-gram to kilogram scale. The principles and techniques described herein can be adapted for the synthesis of other substituted indoles, reinforcing the enduring power of the Fischer indole synthesis in modern drug discovery.
References
-
Fischer indole synthesis - Wikipedia. Wikipedia. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010, April 8). National Center for Biotechnology Information. [Link]
-
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (2014). International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
An Eco-Friendly Industrial Fischer Indole Cyclization Process - ACS Publications. (2018, August 15). ACS Publications. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. (2022, May 11). Royal Society of Chemistry. [Link]
-
(3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem. PubChem. [Link]
-
A three-component Fischer indole synthesis - PubMed. (2009, August 1). National Center for Biotechnology Information. [Link]
-
Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. ResearchGate. [Link]
-
Fischer Indole Synthesis. SlideShare. [Link]
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024, May 22). National Center for Biotechnology Information. [Link]
Sources
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with (3-Fluoro-4-methoxyphenyl)hydrazine
Welcome to the technical support guide for optimizing the Fischer indole synthesis, specifically when using (3-Fluoro-4-methoxyphenyl)hydrazine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this substituted hydrazine. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group creates a nuanced electronic environment that can significantly impact reaction efficiency. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you improve your yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with (3-Fluoro-4-methoxyphenyl)hydrazine in the Fischer indole synthesis.
Q1: How do the fluoro and methoxy substituents on the phenylhydrazine ring affect the reaction?
The electronic interplay between the 3-fluoro and 4-methoxy groups is a critical factor. The methoxy group is strongly electron-donating, which can facilitate the key[1][1]-sigmatropic rearrangement step by stabilizing the transition state. However, the adjacent fluorine atom is strongly electron-withdrawing, which can impact the initial hydrazone formation and the overall nucleophilicity of the hydrazine.[2] This electronic push-pull can sometimes lead to lower yields or the formation of side products if reaction conditions are not carefully optimized.[2][3]
Q2: My reaction is giving low or no yield. What is the most common culprit?
Low yields with this substrate often stem from two primary issues: an inappropriate choice of acid catalyst or suboptimal temperature control.[4] The acid catalyst is crucial for protonating the hydrazone intermediate, which facilitates the critical C-C bond-forming[1][1]-sigmatropic rearrangement.[1][5] If the acid is too weak, this step will be inefficient. Conversely, if the acid is too strong or the temperature is too high, it can lead to decomposition of the starting material or the desired product, often resulting in tar formation.[4]
Q3: What type of acid catalyst is recommended as a starting point for this specific hydrazine?
A good starting point is a strong Brønsted acid like polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide in methanesulfonic acid, known as Eaton's reagent.[1][5][6] These reagents are often more effective than standard mineral acids (like HCl or H2SO4) for substrates with mixed electronic effects, as they can provide the necessary acidity to drive the reaction to completion while minimizing charring.[6][7] Lewis acids such as zinc chloride (ZnCl2) or boron trifluoride (BF3) are also viable options and may offer milder conditions.[8][9]
Q4: Is it necessary to pre-form and isolate the phenylhydrazone intermediate?
While a one-pot approach where the hydrazine, carbonyl compound, and acid are mixed together can work, it is often beneficial to pre-form the phenylhydrazone.[8] This is typically achieved by gently heating the (3-Fluoro-4-methoxyphenyl)hydrazine with the desired ketone or aldehyde in a solvent like ethanol or acetic acid.[8] Isolating the hydrazone ensures the first step is complete and allows for its purification, which can prevent side reactions from impurities in the subsequent indolization step.[4]
Troubleshooting Guide: From Low Yields to Purified Product
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
The most frustrating outcome is a reaction that fails to produce the desired indole. This can usually be traced back to issues with the initial hydrazone formation or the subsequent cyclization step.
Caption: A decision tree for troubleshooting low yield issues.
Possible Cause A: Failure of Hydrazone Formation
The initial condensation between the hydrazine and the carbonyl compound is the first essential step.[2]
-
Diagnosis: Monitor the reaction mixture by Thin Layer Chromatography (TLC) or LC-MS within the first 30-60 minutes. If you still see a significant amount of the starting hydrazine and carbonyl compound with little to no new, less polar spot (the hydrazone), this step is the bottleneck.
-
Solution Protocol:
-
Catalytic Acid: Ensure a catalytic amount of a weak acid, like acetic acid, is present. This is often sufficient to catalyze hydrazone formation without triggering premature indolization.
-
Solvent Choice: Perform the condensation in a solvent like ethanol or methanol. Gently refluxing for 1-2 hours is typically effective.
-
Water Removal: This is a condensation reaction that releases water. If the reaction is stalling, using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium towards the product.
-
Possible Cause B: Failure of Indolization (Cyclization)
The hydrazone forms successfully, but the key[1][1]-sigmatropic rearrangement and subsequent cyclization do not occur.[2][5]
-
Diagnosis: TLC or LC-MS analysis shows the presence of the hydrazone intermediate, but no indole product is formed, even after extended reaction times or heating.
-
Solution Protocol: The choice of a sufficiently strong acid catalyst is critical here.[10]
-
Increase Acid Strength: If you are using a weaker acid like acetic acid or p-toluenesulfonic acid (p-TSA) with no success, switch to a stronger catalyst system.
-
Trial Eaton's Reagent: This reagent is often highly effective and easier to handle than PPA.[6][7] In several cases, it provides higher yields with fewer degradation byproducts.[6]
-
Temperature Optimization: Indolization requires elevated temperatures.[11] If using a high-boiling solvent like toluene or xylenes, ensure you are reaching a sufficient temperature (typically 80-140 °C). If using PPA or Eaton's reagent, the reaction may proceed at a lower temperature (60-100 °C).
-
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| ZnCl₂ | Lewis Acid | 1-2 eq., Toluene, 80-110 °C | Mild, good for sensitive substrates | Can be hygroscopic, yields may vary |
| p-TSA | Brønsted Acid | 0.1-1 eq., Toluene, 110 °C | Easy to handle, inexpensive | May not be strong enough for deactivated systems |
| PPA | Brønsted Acid | Solvent, 80-120 °C | Strong, effective for difficult cyclizations | Viscous, difficult to stir, harsh workup |
| Eaton's Reagent | Brønsted Acid | Solvent, 60-100 °C | Very strong, less viscous than PPA, high yields[6] | Corrosive, requires careful handling |
| BF₃·OEt₂ | Lewis Acid | 1-2 eq., CH₂Cl₂, RT-40 °C | Mild conditions | Moisture sensitive, can be expensive |
Problem 2: Significant Side Product Formation / Tarring
The reaction turns dark, and purification reveals a complex mixture of byproducts with little desired indole.
-
Diagnosis: The reaction mixture becomes dark brown or black. TLC analysis shows a streak of decomposition products near the baseline.
-
Causality: This is almost always due to the reaction temperature being too high for the chosen acid catalyst, leading to decomposition. The electron-rich nature of the methoxy-substituted ring can make it susceptible to acid-catalyzed polymerization or degradation at elevated temperatures.
-
Solution Protocol:
-
Reduce Temperature: Immediately lower the reaction temperature by 20 °C and monitor for improvement. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Use an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to tar formation.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[12][13] This rapid heating can often minimize the formation of thermal degradation byproducts, leading to cleaner reactions and improved yields.[12][14]
-
Optimized Protocol: Microwave-Assisted Synthesis
-
Reagent Preparation: In a 10 mL microwave vial, combine (3-Fluoro-4-methoxyphenyl)hydrazine (1.0 mmol), the carbonyl compound (1.1 mmol), and 3 mL of ethanol.
-
Acid Addition: Add p-toluenesulfonic acid (p-TSA) (0.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120-150 °C for 10-20 minutes.[15]
-
Monitoring: After cooling, check the reaction progress by TLC or LC-MS.
-
Work-up: If the reaction is complete, proceed with the standard aqueous work-up.
Problem 3: Difficulty with Product Purification
The desired indole is formed, but it is difficult to isolate from starting materials or byproducts.
-
Diagnosis: Crude NMR or LC-MS shows a mixture of compounds. Column chromatography results in poor separation of the product from impurities.
-
Causality: Indoles can sometimes be sensitive to silica gel, which is acidic. Closely related impurities can also co-elute with the product.[4]
-
Solution Protocols:
-
Aqueous Work-up: After the reaction is complete, quench carefully into a biphasic mixture of ice-water and an organic solvent like ethyl acetate. Neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the aqueous layer is neutral or slightly basic. This will remove the acid and any water-soluble impurities.
-
Column Chromatography Tips:
-
Neutralize Silica: If you suspect your product is acid-sensitive, you can "neutralize" your silica gel by preparing the slurry in your eluent containing 1% triethylamine.
-
Solvent System: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) and gradually increase the polarity.
-
-
Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective method for achieving high purity, though it may result in some loss of material.[4] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Experimental Workflow Diagram
Caption: A standard experimental workflow for the two-step synthesis.
References
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved February 15, 2024, from [Link]
-
Narayanam, M., & Stephenson, C. R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6124–6127. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 15, 2024, from [Link]
-
MDPI. (2025, June 7). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Retrieved February 15, 2024, from [Link]
-
PubMed. (2009, June 1). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Retrieved February 15, 2024, from [Link]
-
Thieme. (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Retrieved February 15, 2024, from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved February 15, 2024, from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Retrieved February 15, 2024, from [Link]
-
ResearchGate. (2025, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved February 15, 2024, from [Link]
-
Royal Society of Chemistry. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved February 15, 2024, from [Link]
-
MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved February 15, 2024, from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 15, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved February 15, 2024, from [Link]
-
ACS Publications. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Retrieved February 15, 2024, from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved February 15, 2024, from [Link]
-
ACS Publications. (1991, April 1). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Retrieved February 15, 2024, from [Link]
-
MDPI. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Retrieved February 15, 2024, from [Link]
-
ResearchGate. (2015, March 27). How to get the maximum yield for the Fisher Indole synthesis?. Retrieved February 15, 2024, from [Link]
-
National Institutes of Health. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved February 15, 2024, from [Link]
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved February 15, 2024, from [Link]
-
Organic Syntheses. (n.d.). Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Retrieved February 15, 2024, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchwithnj.com [researchwithnj.com]
- 7. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (3-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride
Topic: Troubleshooting Purification & Stability Challenges Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-PHZ-03F-2026
Introduction: The "Pink" Warning
From the Desk of Dr. Aris Thorne, Senior Application Scientist
If you are reading this, your "white crystalline solid" is likely turning pink, beige, or—in the worst-case scenario—a sticky black tar. You are not alone. (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS: N/A for specific salt, Base CAS often cited in patents) is a deceptive molecule. The electron-donating methoxy group at the para position activates the ring, making the hydrazine moiety highly nucleophilic but also dangerously prone to oxidative degradation. The fluorine atom at the 3-position adds a layer of electronic withdrawal that subtly alters solubility and pKa compared to the non-fluorinated parent.
This guide is not a textbook definition; it is a field manual for saving your batch. We address the three critical failure points: Oxidative Discoloration , Tin Contamination , and Salt Stoichiometry .
Module 1: Visual Diagnostics & Oxidative Instability
The Issue: The compound turns pink or brown upon exposure to air or during filtration.
The Cause: Aryl hydrazines are susceptible to auto-oxidation, forming radical cations and eventually azo-tars. The hydrochloride salt is meant to protect the hydrazine group (protonation of the
Troubleshooting Q&A
Q: My crude product is a salmon-pink solid. Is it usable? A: Maybe. A faint pink hue is often superficial surface oxidation.
-
Diagnostic: Dissolve a small amount in degassed MeOH. If the solution is clear or pale yellow, the bulk is intact. If the solution is dark red/brown, significant degradation has occurred.
-
The Fix (Surface Wash): Do not recrystallize immediately. Wash the crude filter cake with cold, acidic diethyl ether (Et2O spiked with 1% 4M HCl in dioxane). The acid keeps the hydrazine protonated, while the ether strips away the colored oxidation impurities.
Q: The product turns black during recrystallization from hot ethanol. Why? A: Thermal Decomposition. You likely heated it too long or without acid protection.
-
Mechanism: At high temperatures, the HCl can dissociate slightly. In the presence of trace oxygen, the electron-rich ring facilitates rapid radical polymerization.
-
Protocol Adjustment: Always add a few drops of conc. HCl to your recrystallization solvent (EtOH) to ensure the equilibrium favors the salt form. Never boil for more than 5 minutes.
Data: Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Ethanol (Abs) | High | Good for recrystallization. Must be degassed. |
| Water/HCl | Medium | Good for initial precipitation but hard to dry (hygroscopic). |
| Ethyl Acetate | AVOID | Risk of hydrazide formation (acylation) at high temps. |
| Diethyl Ether | Washing | Excellent for removing colored impurities; poor solvent for the salt. |
Module 2: The "Tin Trap" (Inorganic Impurities)
The Issue: Synthesis via SnCl2 reduction (Stannous Chloride) leaves stubborn tin residues that poison downstream catalysts (e.g., Pd/C). The Cause: Tin forms tight coordination complexes with the hydrazine nitrogen and the methoxy oxygen. Standard acid-base workups often fail to break these chelated species.
Advanced Purification Protocol: The Fluoride Scavenge
If you used SnCl2, simple recrystallization is insufficient. You must break the Sn-N bond.
Step-by-Step De-tinning:
-
Dissolution: Dissolve the crude hydrazine salt in minimal water.
-
Chelation Breaker: Add Potassium Fluoride (KF) (2 equiv relative to expected Tin). Fluoride has a higher affinity for Tin than Nitrogen does.
-
Precipitation: The resulting Tin-Fluoride complex is insoluble in organic solvents but soluble in water.
-
Extraction: Basify carefully with cold NaOH (keep T < 5°C) to pH 9-10 and immediately extract the free base into DCM.
-
Re-salting: Dry the DCM layer (Na2SO4), filter, and immediately treat with 4M HCl in Dioxane to precipitate the clean, tin-free salt.
Warning: Do not leave the free base in the DCM layer for prolonged periods; it will oxidize.
Module 3: Workflow Visualization
The following diagram illustrates the decision logic for purifying this specific fluorinated hydrazine.
Caption: Decision tree for purification based on visual impurity markers and synthesis origin.
Module 4: Storage & Stability FAQs
Q: Can I store the free base? A: Absolutely not. The free hydrazine is an oil that will decompose within hours at room temperature. Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt.
Q: Why is the melting point broad (e.g., 155-165°C)? A: This usually indicates wet salt or mixed salts .
-
Hygroscopicity: The HCl salt pulls water from the air. Dry in a vacuum desiccator over P2O5 for 24 hours.
-
Poly-salts: Hydrazines can form mono- or di-hydrochlorides. The mono-HCl is preferred. If you used excess conc. HCl, you might have the di-salt, which is more acidic and less stable. Recrystallizing from ethanol usually reverts it to the stable mono-salt.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for aryl hydrazine synthesis via diazonium reduction).
-
ChemicalBook. 4-Methoxyphenylhydrazine hydrochloride Synthesis & Properties. (General properties of the methoxy-hydrazine class). Link
-
GuideChem. Synthesis Route of 4-Methoxyphenylhydrazine hydrochloride. (Detailed reaction conditions for SnCl2 reduction). Link
-
Thieme Connect. Science of Synthesis: Arylhydrazines. (Review of reduction methods including Sulfite vs. Tin). Link
-
BenchChem. Hydrazine Hydrochloride Stability Guide. (General handling of hygroscopic hydrazine salts). Link[1]
(Note: Specific CAS data for the 3-fluoro-4-methoxy derivative is often nested within patents for kinase inhibitors; the protocols above are adapted from the chemically identical 4-methoxyphenylhydrazine standards.)
Sources
managing regioselectivity in Fischer indole synthesis with substituted hydrazines
Welcome to the Fischer Indole Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a non-standard, modular guide designed to troubleshoot the single most persistent challenge in indole synthesis: Regioselectivity .
Unlike general textbook descriptions, this guide treats the reaction as a tunable system where kinetic and thermodynamic levers determine the outcome.[1]
Module 1: The Diagnostic Framework (The "Why")
Before changing reagents, you must diagnose the mechanistic bottleneck. The Fischer Indole Synthesis is not a single step; it is a cascade. Regioselectivity is determined at two specific bifurcation points:
-
Enamine Tautomerization: Which side of the ketone forms the double bond? (Kinetic vs. Thermodynamic control).
-
[3,3]-Sigmatropic Rearrangement: Which position on the aryl ring does the enamine attack? (Steric vs. Electronic control).
Visualizing the Bifurcation
The following diagram illustrates where your product ratio is decided.
Figure 1: The mechanistic decision tree showing how reaction conditions dictate the enamine pathway and final indole isomer.
Module 2: Troubleshooting by Substrate (The "What")
We have categorized common user issues into "Tickets." Find the one matching your substrate.
Ticket #1: The Meta-Substituted Hydrazine Dilemma
User Issue: "I am using m-tolylhydrazine (or m-methoxy). I expected one product, but I see a mixture or the 'wrong' isomer." Technical Analysis: Meta-substituents create two non-equivalent ortho positions for the [3,3]-rearrangement to occur:
-
Position 2 (Ortho to substituent): Leads to the 4-substituted indole .
-
Position 6 (Para to substituent): Leads to the 6-substituted indole .
The Rule of Thumb (Electronic vs. Steric):
| Substituent Type | Electronic Effect | Steric Effect | Major Product |
|---|---|---|---|
| Electron Donating (EDG) (e.g., -OMe, -Me) | Activates para position | Hinders ortho attack | 6-Substituted Indole (Selectivity > 9:1) |
| Electron Withdrawing (EWG) (e.g., -CF3, -NO2) | Deactivates ring | Minimal impact | Mixture or 4-Substituted (often low yield) |
Corrective Action:
-
For EDGs: You rarely need to intervene; the 6-isomer is naturally favored.
-
For EWGs: The reaction is electronically deactivated. Switch to a Buchwald-Hartwig amination approach (Pd-catalyzed) if possible. If you must use Fischer, use extreme conditions (PPA, 180°C) but expect difficult purification.
Ticket #2: Unsymmetrical Ketones (2-Butanone Case)
User Issue: "I reacted phenylhydrazine with 2-butanone. I wanted 3-ethylindole, but I got 2,3-dimethylindole." Technical Analysis: This is a classic Kinetic vs. Thermodynamic control issue.
-
Kinetic Pathway: Enamine forms at the less substituted carbon (methyl side)
3-ethylindole . -
Thermodynamic Pathway: Enamine forms at the more substituted carbon (methylene side)
2,3-dimethylindole .
Corrective Action:
-
To get 2,3-dimethylindole (Thermodynamic): Use strong protic acids (H₂SO₄, Polyphosphoric Acid) and heat. This equilibrates the enamine to the most stable alkene.
-
To get 3-ethylindole (Kinetic): This is difficult in Fischer synthesis. However, using sterically hindered Lewis Acids (e.g., zinc chloride in acetic acid) or performing the reaction at lower temperatures can shift the ratio toward the kinetic product. Note: Complete selectivity for the kinetic product is rarely achieved in Fischer synthesis without directing groups.
Module 3: Experimental Optimization (The "How")
Do not rely on a single "standard" protocol. Choose the system based on your substrate's fragility and required regioselectivity.
Protocol A: The "Sledgehammer" (Thermodynamic Control)
Best for: Electron-poor hydrazines, sterically crowded ketones, or when the 2,3-disubstituted indole is desired.
-
Reagent: Polyphosphoric Acid (PPA).[2]
-
Setup: Mix hydrazine and ketone (1:1 equiv) directly in PPA (10–20 volumes).
-
Conditions: Heat to 100–120°C for 2–4 hours.
-
Workup (Critical): Pour the hot viscous syrup onto crushed ice/water with vigorous stirring. Neutralize with solid NaHCO₃ or NaOH pellets (exothermic!). Extract with EtOAc.
-
Why it works: PPA acts as both solvent and catalyst, forcing the system to thermodynamic equilibrium.
Protocol B: The "Scalpel" (Milder/Lewis Acid Control)
Best for: Acid-sensitive functional groups, electron-rich hydrazines, and attempting kinetic selectivity.
-
Reagent: 4% H₂SO₄ in 1,4-Dioxane OR ZnCl₂ in Acetic Acid.
-
Setup: Dissolve hydrazine and ketone in solvent (0.5 M). Add catalyst.[2][3][4][5][6]
-
Conditions: Reflux (dioxane: 101°C, AcOH: 118°C). Monitor by TLC.
-
Workup: Remove solvent in vacuo. Dilute with water, neutralize, and extract.
-
Why it works: Milder acidity prevents the rapid degradation of electron-rich indoles (which are prone to oxidative polymerization/tarring).
Decision Tree for Catalyst Selection
Figure 2: Rapid selection guide for acid catalysts based on substrate electronic properties.
FAQs: Common Pain Points
Q1: My reaction turns into a black tar. What happened? A: You likely used an electron-rich hydrazine (e.g., p-methoxyphenylhydrazine) with a strong acid or excessive heat. Electron-rich indoles are unstable to oxidation.
-
Fix: Switch to Protocol B (ZnCl₂/AcOH) and perform the reaction under an inert atmosphere (Nitrogen/Argon).
Q2: Can I use microwave irradiation? A: Yes, and it is highly recommended for "sluggish" substrates (electron-poor hydrazines).
-
Protocol: Use ZnCl₂ (2 equiv) in acetic acid. Irradiate at 150°C for 5–10 minutes. This often suppresses side reactions by reducing the thermal history of the product.
Q3: How do I separate the regioisomers if I get a mixture? A: Regioisomers from meta-substituted hydrazines (4- vs 6-substituted) often have distinct polarities.
-
Tip: 4-substituted indoles usually have an H-bond donor/acceptor interaction with the indole NH if the substituent is capable (e.g., nitro), changing their Rf significantly. Flash chromatography with Hexane/EtOAc gradients is standard. For very close spots, try Toluene/EtOAc.
References
-
Robinson, R. (1918). "A Theory of the Mechanism of the Phytochemical Synthesis of Certain Alkaloids." Journal of the Chemical Society, Transactions.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International.
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society.
-
Oikawa, Y., & Yonemitsu, O. (1976). "Selective Oxidation of the Side Chain at C-3 of Indoles." The Journal of Organic Chemistry. (Context: Acid sensitivity of electron-rich indoles).
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability issues of (3-Fluoro-4-methoxyphenyl)hydrazine under acidic conditions
Topic: Stability & Troubleshooting Under Acidic Conditions
Document ID: TS-FMPH-004 | Version: 2.1 | Audience: Process Chemists & R&D Scientists
Executive Summary
(3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS: 220527-84-4) presents a unique stability paradox. While the hydrochloride salt is kinetically stable in dry conditions, the 4-methoxy group (electron-donating) significantly increases the electron density of the aromatic ring, making the hydrazine moiety highly susceptible to oxidative decomposition and acid-catalyzed polymerization ("tarring"). Conversely, the 3-fluoro substituent introduces inductive electron withdrawal, which can alter the regioselectivity during cyclization reactions like the Fischer Indole Synthesis.
This guide addresses the three most common failure modes: oxidative discoloration , low cyclization yields (tar formation) , and regioselectivity issues .
Module 1: Storage & Pre-Reaction Stability
Issue: My white powder has turned pink, brown, or black in storage. Is it usable?
The Mechanism of Failure
The "pinking" is a hallmark of auto-oxidation . Electron-rich arylhydrazines are prone to radical formation even in the solid state if traces of moisture or transition metals are present.
-
Free Base Formation: Trace moisture hydrolyzes the HCl salt, liberating the free hydrazine base.
-
Radical Cascade: The electron-rich ring stabilizes the formation of hydrazyl radicals (
), which dimerize or polymerize into diazonium tars (dark brown/black).
Troubleshooting Protocol: The "Purity Reset"
If the material is pink but not fused into a black mass, it can often be salvaged. Do not use discolored material directly in sensitive catalysis.
Step-by-Step Recrystallization:
-
Dissolve: Suspend the crude solid in minimal boiling Ethanol (EtOH) .
-
Acidify: Add Concentrated HCl dropwise until the solution clears (re-protonating any free base).
-
Clarify (Optional): If dark particles remain, hot filter through Celite.
-
Crystallize: Cool slowly to room temperature, then to
. Add cold Diethyl Ether ( ) to force precipitation if necessary. -
Dry: Filter and dry under vacuum over
or KOH pellets.
Stability Data Table:
| Condition | Stability Rating | Observation | Recommendation |
|---|---|---|---|
| Solid (Dry, -20°C) | High | White/Off-white crystals | Ideal storage. |
| Solid (RT, Air) | Low | Turns pink < 24h | Store under Argon/Nitrogen.[1] |
| Solution (Water/MeOH) | Moderate | Slow yellowing | Use immediately. |
| Solution (Acidic, pH < 1) | High | Stable for days | Preferred reaction medium. |
Module 2: Reaction Troubleshooting (Fischer Indole Synthesis)
Issue: The reaction turns into black tar upon heating in acid, yielding < 20% product.
Root Cause Analysis
The 4-methoxy group activates the ring towards electrophilic aromatic substitution. Strong mineral acids (like
Optimization Guide: "Soft" Acid Strategy
For electron-rich hydrazines, you must attenuate the acid strength.
Q: Which acid system should I use?
-
Avoid: Conc.
or Polyphosphoric Acid (PPA) at high temps ( ). These cause sulfonation and charring. -
Recommended:
-
4%
in DME/Water: A biphasic mild system. -
Acetic Acid (Glacial): Often sufficient for hydrazone formation; add
(Lewis Acid) for the cyclization step. -
Ethanolic HCl: Good balance of solubility and acidity.
-
Visualizing the Pathway
The diagram below illustrates the divergence between the successful Fischer Indole pathway and the decomposition pathway caused by harsh acidic conditions.
Figure 1: Reaction divergence. Success depends on favoring the Sigmatropic Rearrangement over Polymerization by controlling acid strength and temperature.
Module 3: Regioselectivity & Structural Integrity
Issue: I am seeing multiple spots on TLC or loss of the Fluorine signal in NMR.
The Regioselectivity Challenge
In meta-substituted phenylhydrazines (the 3-Fluoro position), cyclization can occur at two ortho positions relative to the hydrazine:
-
Position 2 (Ortho): Sterically hindered by the 3-Fluoro group.
-
Position 6 (Para to F): Sterically open.
Expectation: The major product is typically the 6-substituted indole (cyclization away from the fluorine) due to steric hindrance, though the electronic effect of fluorine (ortho-directing via resonance) can sometimes compete.
Defluorination Risks
While rare in standard acids, defluorination can occur under specific conditions:
-
Conditions to Avoid: High temperature reflux in HBr or HI (used for demethylation) will often strip the fluorine as well.
-
Lewis Acid Warning: Strong Lewis acids like
can cause ether cleavage (demethylation of the 4-OMe group). Use or instead.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experimental issue.
Figure 2: Diagnostic workflow for stability and reaction issues.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Merck/Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methoxyphenylhydrazine Hydrochloride. (General handling for electron-rich hydrazines). Link
-
PubChem. (n.d.).[2] Compound Summary: (3-Fluoro-4-methoxyphenyl)hydrazine.[3] National Library of Medicine. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Technical Support Center: Purification of (3-Fluoro-4-methoxyphenyl)hydrazine
Case ID: PUR-HYD-003 Subject: Impurity Removal & Stabilization Protocols Status: Active Support Tier: Senior Application Scientist Level
Overview
(3-Fluoro-4-methoxyphenyl)hydrazine (and its hydrochloride salt) is a critical intermediate, particularly for the synthesis of indoles via the Fischer Indole Synthesis .[1] However, it is notoriously unstable in its free base form and prone to specific impurity profiles that can arrest downstream catalysis.[1]
This guide addresses the three most common failure modes:
-
Oxidative Degradation (Red/Brown discoloration).[1]
-
Starting Material Contamination (Unreacted Aniline).
-
Inorganic Poisoning (Residual Tin/Sulfite salts).[1]
Module 1: Diagnostics (Know Your Enemy)[1]
Q: My product has turned from off-white to a dark red/brown sticky solid. Is it usable? A: Likely no , or it requires immediate rescue. Aryl hydrazines are highly susceptible to air oxidation.[1] The red color typically indicates the formation of azo compounds (e.g., azobenzenes) or radical decomposition products.[1]
-
Mechanism: Free hydrazine groups (
) oxidize to diazenes ( ) and eventually azo dimers upon exposure to atmospheric oxygen.[1] -
Impact: These impurities are radical scavengers and will quench metal-catalyzed reactions (e.g., Buchwald-Hartwig) and lower yields in acid-catalyzed cyclizations.
Q: I see a persistent spot on TLC just above my product. What is it? A: This is almost certainly the unreacted starting material, 3-fluoro-4-methoxyaniline .
-
Why it persists: The conversion of aniline to hydrazine involves diazotization followed by reduction.[1][2][3][4] If the reduction (SnCl
or Na SO ) is incomplete, the diazonium intermediate can revert or decompose, while unreacted aniline often co-precipitates with the product due to similar solubility profiles.
Q: My Fischer Indole reaction fizzled out with no conversion. Why?
A: Check for inorganic salts .[1]
If you used the stannous chloride (SnCl
Module 2: Purification Protocols
Decision Matrix: Which Protocol Do I Need?
Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity profile.
Protocol A: Acid-Base Recrystallization (Standard Maintenance)
Best for: Routine cleanup of hydrochloride salts with minor aniline contamination.
The Logic: While both aniline and hydrazine are basic, the hydrazine hydrochloride salt often exhibits a steeper solubility curve in ethanol/HCl mixtures than the aniline salt.
-
Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of boiling Ethanol (absolute) .[1]
-
Tip: If the solution is dark, add activated charcoal (10 wt%), boil for 5 mins, and filter hot through Celite.
-
-
Acidification: Add concentrated HCl (approx. 1-2 mL per 10g of product) to the hot solution.
-
Why: This suppresses the dissociation of the salt and utilizes the common ion effect to maximize precipitation upon cooling.[1]
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 0°C for 4 hours.
-
Do NOT shock-cool in dry ice, as this traps impurities.[1]
-
-
Wash: Filter the crystals and wash with cold 1:1 Ethanol/Ether .
-
Drying: Dry under high vacuum over P
O or KOH pellets.
Protocol B: The "Benzaldehyde Rescue" (Chemical Purification)
Best for: Heavily contaminated samples or separating aniline mixtures.
The Logic: This method chemically "tags" the hydrazine as a hydrazone, which has vastly different physical properties (solubility/crystallinity) than the aniline.[1] The aniline forms a liquid imine (Schiff base) that stays in the mother liquor.[1]
Step 1: Formation of the Hydrazone
-
Suspend the impure hydrazine salt in water/acetate buffer (pH ~5).[1]
-
Add 1.1 equivalents of Benzaldehyde dropwise with vigorous stirring.
-
The Benzaldehyde (3-fluoro-4-methoxyphenyl)hydrazone will precipitate as a solid.[1] (Aniline forms benzylidene aniline, which is often an oil or has high solubility in organics).[1]
-
Filter the solid hydrazone and wash thoroughly with cold ethanol and water .[1] Recrystallize this intermediate from ethanol if necessary.[1]
Step 2: Hydrolysis (Releasing the Pure Hydrazine) [1]
-
Suspend the purified hydrazone in 5:1 Ethanol:Concentrated HCl .
-
Reflux for 2-4 hours. The hydrazone bond cleaves, regenerating the hydrazine hydrochloride and benzaldehyde.[1]
-
Extraction: Cool the mixture and extract with Ether or Toluene 3 times.
-
Isolation: Concentrate the aqueous layer in vacuo to obtain the pure (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride.[1]
Module 3: Storage & Stability
Q: How do I store this to prevent it from turning red again? A: You must block the radical oxidation pathway.[1]
| Parameter | Requirement | Reason |
| Form | Hydrochloride Salt | The free base is kinetically unstable.[1] The protonated form ( |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, preventing diazene formation.[1] |
| Temperature | -20°C (Freezer) | Slows thermal decomposition.[1] |
| Container | Amber Glass | UV light accelerates radical formation.[1] |
Module 4: Troubleshooting Downstream Reactions
Scenario: Fischer Indole Synthesis Failure
Problem: You are reacting this hydrazine with a ketone (e.g., cyclohexanone) using ZnCl
Root Cause Analysis:
-
Regioisomer Contamination: If your starting aniline was not pure, you may have the 2-fluoro isomer.[1] This leads to mixed indole products that are hard to separate.[1]
-
Hydrazone Stalling: The first step of Fischer Indole is hydrazone formation.[1] If your hydrazine is wet (contains water), the equilibrium shifts backward.[1]
-
Fix: Azeotrope your hydrazine HCl with toluene before use to ensure it is anhydrous.[1]
-
Pathway Visualization:
Figure 2: Impact of impurities (Aniline and Water) on the Fischer Indole pathway.
References
-
Synthesis and Reduction of Aryl Diazonium Salts
-
Purification via Hydrazone Formation
-
Fischer Indole Mechanism & Failure Modes
-
Properties of Phenylhydrazines
Sources
Technical Support Center: Kinetic Optimization of (3-Fluoro-4-methoxyphenyl)hydrazine
Executive Summary
This guide addresses the kinetic behavior of (3-Fluoro-4-methoxyphenyl)hydrazine , a critical intermediate often used in the synthesis of indoles (via Fischer Indole Synthesis) and pyrazoles.[1]
The Core Challenge: This molecule features a "push-pull" electronic system.[1] The 4-methoxy group (Electron Donating Group - EDG) significantly increases nucleophilicity but weakens the N-N bond, making the compound prone to oxidative degradation and thermal N-N cleavage. The 3-fluoro group (Electron Withdrawing Group - EWG) provides inductive stabilization but does not fully negate the lability introduced by the methoxy group.[1]
Critical Temperature Thresholds:
-
Storage: < -20°C (Inert atmosphere required).
-
Reaction Initiation: 60°C – 80°C (Hydrazone formation).[1]
-
Rearrangement (Fischer Indole): 90°C – 110°C (Strict control required to prevent tarring).
-
Decomposition Onset: > 130°C (Rapid N-N bond homolysis).[1]
Module 1: Thermal Stability & Storage (The "Before" Phase)
Issue: Users frequently report the material turning violet/black upon storage or during initial weighing. Root Cause: Auto-oxidation accelerated by ambient heat.[1] The electron-rich hydrazine moiety is easily oxidized to diazonium species or radicals, which then polymerize.
Storage Protocol
-
Temperature: Store strictly at -20°C .
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[1]
-
Form Factor: If possible, purchase or convert to the Hydrochloride (HCl) salt .[1] The protonation of the terminal nitrogen (
) significantly raises the activation energy ( ) for oxidation, extending shelf life from weeks to months.
Decomposition Pathway Visualization
The following diagram illustrates why temperature control is vital even before the reaction begins.
Figure 1: Thermal and oxidative decomposition pathways leading to "tar" formation.[1]
Module 2: Reaction Kinetics (The "During" Phase)
Context: The most common application is the Fischer Indole Synthesis .[2][3]
Kinetic Dilemma: You must apply enough heat to surmount the activation energy (
The "Sweet Spot" Kinetic Profile
The 4-methoxy substituent weakens the N-N bond. While this accelerates the reaction compared to unsubstituted phenylhydrazine, it narrows the operational temperature window.
| Reaction Stage | Temp Range | Kinetic Status | Risk Factor |
| 1. Hydrazone Formation | 25°C - 60°C | Fast ( | Low. Incomplete conversion if water isn't removed.[1] |
| 2. Protonation | N/A (Acid dependent) | Instantaneous.[1] | Medium. Strong acids can degrade the methoxy group. |
| 3. [3,3]-Rearrangement | 90°C - 110°C | Rate Limiting Step ( | High. This is the "Sweet Spot." |
| 4. Cyclization/Elimination | > 100°C | Fast ( | Low (once rearrangement occurs).[1] |
| 5. Thermal Runaway | > 130°C | Decomposition ( | Critical. N-N cleavage dominates.[1] |
Optimized Protocol for Fischer Indole Synthesis
-
Solvent Selection: Use high-boiling, non-nucleophilic solvents (e.g., 1,4-Dioxane or Toluene).[1] Avoid Ethanol if
is needed (boiling point limitation).[1] -
Acid Catalyst: Use 4%
or Polyphosphoric Acid (PPA) .[1] Avoid Lewis acids (e.g., ) initially, as they often require higher temps that trigger decomposition for this specific electron-rich substrate.[1] -
Temperature Ramping:
Kinetic Energy Landscape
Figure 2: Kinetic competition between productive rearrangement and destructive cleavage. The 4-OMe group lowers both barriers, bringing them dangerously close.
Module 3: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Kinetic Cause | Corrective Action |
| Reaction turns black/tarry immediately. | Temperature too high. The rate of N-N cleavage ( | Reduce temp by 20°C. Switch to a "One-Pot, Two-Step" method: isolate the hydrazone at low temp first, then heat carefully. |
| Starting material consumed, but no product (Complex mixture). | Acid concentration too high. Electron-rich rings are sensitive to sulfonation or polymerization in strong acid.[1] | Dilute acid catalyst.[1] Switch from |
| Reaction stalls at Hydrazone intermediate. | Temperature too low. System has not reached the activation energy for the [3,3]-shift. | Increase temp in 5°C increments. Ensure solvent boiling point allows reaching 100°C. |
| Low Yield (<30%). | Oxidation. Dissolved oxygen in solvent reacting with hydrazine.[1] | Degas all solvents (sparge with Argon for 20 mins) before mixing. |
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the kinetics? A: Yes, but with extreme caution. Microwave heating is rapid.[1] For (3-Fluoro-4-methoxyphenyl)hydrazine, the risk of localized superheating causing N-N cleavage is high.[1]
-
Recommendation: Set a power limit (dynamic mode) and a strict temperature ceiling of 110°C .
Q2: Why does the 4-methoxy group make the reaction harder to control than the 4-chloro analog? A: The 4-methoxy group is a strong Electron Donating Group (EDG).[1] It increases the electron density on the nitrogen, making it more basic and nucleophilic. However, it also stabilizes the radical intermediates formed if the N-N bond breaks. The 4-chloro analog (EWG) has a stronger N-N bond, allowing for higher reaction temperatures without decomposition.
Q3: How do I clean up a spill of this compound? A: Do not use bleach (hypochlorite) immediately, as it can form carcinogenic N-nitroso compounds or generate heat.[1] Absorb with sand/vermiculite.[1] Neutralize with dilute acetic acid if necessary, then dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10679317, (3-Fluoro-4-methoxyphenyl)hydrazine.[1] Retrieved from [Link][1]
-
Gore, S., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. (Detailed kinetic analysis of electron-donating substituent effects on N-N cleavage). Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Recent Developments. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Indoles from (3-Fluoro-4-methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is found in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2] This guide focuses on the prospective biological activities of indole derivatives synthesized from (3-Fluoro-4-methoxyphenyl)hydrazine. While direct experimental data for this specific subset of indoles is not extensively available in the public domain, this document, authored from the perspective of a Senior Application Scientist, will provide a comprehensive comparative analysis based on structurally related compounds. We will delve into the anticipated anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from analogous fluorinated and methoxylated indoles. Furthermore, we will furnish detailed, self-validating experimental protocols for their synthesis and biological evaluation, empowering researchers to explore this promising chemical space.
The Promise of 6-Fluoro-5-Methoxyindoles: A Structural Rationale
The Fischer indole synthesis, a venerable and robust method, allows for the construction of the indole nucleus from a substituted phenylhydrazine and a carbonyl compound under acidic conditions. The use of (3-Fluoro-4-methoxyphenyl)hydrazine as a precursor is anticipated to yield 6-fluoro-5-methoxyindole derivatives. The strategic placement of a fluorine atom and a methoxy group on the indole ring is not arbitrary; it is a deliberate design choice aimed at modulating the compound's physicochemical and biological properties.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also influence the acidity of nearby protons and modulate binding interactions with biological targets, often leading to increased potency and improved pharmacokinetic profiles.
-
Methoxy Substitution: The methoxy group, an electron-donating substituent, can influence the electron density of the indole ring, impacting its reactivity and potential interactions with biomolecules. It is a common feature in many biologically active natural products.
This combination of substituents suggests that 6-fluoro-5-methoxyindoles could possess significant therapeutic potential.
Comparative Analysis of Biological Activities
To build a predictive framework for the biological activities of indoles derived from (3-Fluoro-4-methoxyphenyl)hydrazine, we will examine experimental data from structurally similar indole derivatives.
Anticancer Activity
Indole alkaloids, both natural and synthetic, have demonstrated significant in vitro cytotoxic and antineoplastic activities across a range of cancer cell lines.[3] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.
Comparative Data for Anticancer Activity of Substituted Indoles:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidines (Meridianin Analogues) | HCT-116 | 0.31 | - | - |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7 | 2.94 | Colchicine | 8.60 |
| MDA-MB-231 | 1.61 | |||
| A375 | 0.57 | |||
| Indole-based Sulfonohydrazides | MCF-7 | 13.2 | - | - |
| MDA-MB-468 | 8.2 | |||
| Hydroxyl-containing bisindoles | MOLT-3 | 10.65 - 56.39 | - | - |
Table 1: In vitro anticancer activity of various indole derivatives against different human cancer cell lines.[3][4][5][6][7]
The data in Table 1 suggests that substituted indoles can exhibit potent anticancer activity, with IC50 values in the low micromolar and even sub-micromolar range. The variation in activity across different cell lines and with different substitution patterns highlights the importance of specific structural features for cytotoxicity. It is plausible that 6-fluoro-5-methoxyindoles could demonstrate comparable or even superior activity due to the combined electronic and steric effects of the fluoro and methoxy groups.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with activity against a broad spectrum of bacteria and fungi.[8]
Comparative Data for Antimicrobial Activity of Substituted Indoles:
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Ciprofloxacin-Indole Hybrids | S. aureus CMCC 25923 | 0.0625 | Ciprofloxacin | 0.25 |
| Multi-halogenated Indoles | S. aureus | 20-30 | Gentamicin | 20-50 |
| Indole-Triazole Derivatives | S. aureus | 3.125 - 50 | Ampicillin | - |
| MRSA | 3.125 - 50 | Ciprofloxacin | - | |
| E. coli | 3.125 - 50 | |||
| C. albicans | 3.125 - 50 | Fluconazole | - |
Table 2: In vitro antimicrobial activity of various indole derivatives against pathogenic bacteria and fungi.[8][9]
As shown in Table 2, indole derivatives can possess significant antimicrobial activity. The ciprofloxacin-indole hybrids, for instance, demonstrate greater potency than the parent drug against S. aureus.[5] The broad-spectrum activity of indole-triazole derivatives against both bacteria and fungi further underscores the potential of the indole scaffold in antimicrobial drug discovery.[8] The fluoro and methoxy substituents on the target indoles could enhance their antimicrobial properties by improving cell penetration or interaction with microbial targets.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents with improved efficacy and safety profiles. Indole derivatives, including the well-known NSAID indomethacin, have long been recognized for their anti-inflammatory properties.[1][10] Their mechanisms of action often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2]
Comparative Data for Anti-inflammatory Activity of Indole Derivatives:
| Compound Class | Assay | Inhibition (%) / IC50 | Reference Compound | Inhibition (%) / IC50 |
| Indole Schiff Base Derivatives | Carrageenan-induced paw edema (3h) | 63.69% | Indomethacin | 76.89% |
| 1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 Inhibition | IC50 = 0.32 µM | - | - |
| Indole derivatives of Ursolic Acid | Nitric Oxide Inhibition (10 µM) | Significant Inhibition | - | - |
| TNF-α and IL-6 Inhibition (10 µM) | Significant Inhibition | - | - |
Table 3: In vitro and in vivo anti-inflammatory activity of various indole derivatives.[1][2][11]
The data presented in Table 3 indicates that indole derivatives can be potent anti-inflammatory agents. The significant COX-2 inhibition and reduction of pro-inflammatory cytokines by certain indole analogs suggest that 6-fluoro-5-methoxyindoles could also effectively modulate inflammatory pathways.
Experimental Protocols
To facilitate the investigation of indoles derived from (3-Fluoro-4-methoxyphenyl)hydrazine, this section provides detailed, self-validating protocols for their synthesis and biological evaluation.
Synthesis: Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of 6-fluoro-5-methoxyindole derivatives.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (3-Fluoro-4-methoxyphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours until the reaction is complete (monitored by TLC).
-
The resulting hydrazone can be isolated by filtration or used directly in the next step.
Step 2: Indolization
-
To the hydrazone solution (or the isolated hydrazone dissolved in a suitable solvent like acetic acid or polyphosphoric acid), add an acid catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-fluoro-5-methoxyindole derivative.
Biological Evaluation Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized indole derivatives in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This assay measures the inhibition of nitric oxide production, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the synthesized indole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and react it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of indoles derived from (3-Fluoro-4-methoxyphenyl)hydrazine is currently limited, a comparative analysis of structurally related compounds strongly suggests their potential as valuable leads in drug discovery. The presence of both fluoro and methoxy substituents provides a compelling rationale for their investigation as anticancer, antimicrobial, and anti-inflammatory agents.
The provided experimental protocols offer a robust framework for the synthesis and comprehensive biological evaluation of this novel class of indole derivatives. Future research should focus on synthesizing a library of these compounds and screening them against a diverse panel of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity, ultimately paving the way for the development of new and effective therapeutic agents. This guide serves as a foundational resource to inspire and direct these future research endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents.
- ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies.
- MDPI. (2018).
- Chemical Science Review and Letters. (2013).
- MDPI. (2024).
- Journal of Applied Pharmaceutical Science. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity.
- BenchChem. (2025).
- ResearchGate. (2024).
- ResearchGate. (2025).
- MDPI. (2024).
- MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
- PMC. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- ACS Publications. (2021).
- American Society for Microbiology. (2009). Indole Test Protocol.
- Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea.
- ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.
- PMC. (n.d.).
- PMC. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- PMC. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
- OIRSA. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chesci.com [chesci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reactivity of (3-Fluoro-4-methoxyphenyl)hydrazine and 4-methoxyphenylhydrazine
Introduction
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, substituted arylhydrazines are indispensable building blocks. Their utility in constructing heterocyclic scaffolds, most notably via the Fischer indole synthesis, makes understanding their relative reactivity paramount for reaction optimization and rational molecular design.[1] This guide provides an in-depth comparison of the reactivity of two structurally related but electronically distinct arylhydrazines: (3-Fluoro-4-methoxyphenyl)hydrazine and 4-methoxyphenylhydrazine .
We will dissect the electronic contributions of the fluoro and methoxy substituents, predict their impact on reactivity based on fundamental chemical principles, and provide a framework for experimental validation. This document is intended for researchers, scientists, and drug development professionals who utilize these reagents and seek a deeper, mechanistic understanding to guide their synthetic strategies.
Theoretical Framework: The Decisive Role of Electronic Effects
The reactivity of an arylhydrazine is fundamentally governed by the nucleophilicity of its terminal nitrogen atom (-NH₂).[2] This nucleophilicity is directly modulated by the electron density on the aromatic ring, which is influenced by the electronic nature of its substituents. The interplay between inductive and resonance (mesomeric) effects determines the overall electron-donating or electron-withdrawing character of the substituted phenyl ring.
-
4-Methoxyphenylhydrazine: This compound features a methoxy (-OCH₃) group at the para-position. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the aromatic π-system. This net electron donation increases the electron density of the benzene ring and, crucially, the nucleophilicity of the hydrazine moiety.[1][2]
-
** (3-Fluoro-4-methoxyphenyl)hydrazine:** This molecule presents a more complex electronic scenario. It retains the electron-donating methoxy group at the C4 position. However, a fluorine atom is introduced at the C3 (meta) position. Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). While it technically has a +M effect, for halogens, the inductive effect is overwhelmingly dominant.[3] Positioned meta to the hydrazine group, the fluorine atom's primary influence is to pull electron density away from the ring, thereby counteracting the electron-donating effect of the neighboring methoxy group.
Prediction: The strong inductive electron withdrawal by the fluorine atom in (3-Fluoro-4-methoxyphenyl)hydrazine is expected to decrease the overall electron density of the aromatic ring compared to 4-methoxyphenylhydrazine. This leads to a reduction in the nucleophilicity of the hydrazine group, rendering (3-Fluoro-4-methoxyphenyl)hydrazine the less reactive of the two compounds.
Comparative Reactivity in Fischer Indole Synthesis
The Fischer indole synthesis is a quintessential reaction for arylhydrazines and serves as an excellent platform for comparing their reactivity. The reaction proceeds under acidic conditions through several key steps, including the formation of a phenylhydrazone, tautomerization, a[4][4]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[4][5][6]
The electronic properties of the substituents on the arylhydrazine play a critical role, particularly in the rate-determining[4][4]-sigmatropic rearrangement step.[4]
Analysis of Reactivity:
-
Hydrazone Formation: This initial condensation is a nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon. The more nucleophilic 4-methoxyphenylhydrazine will react faster in this step than the electronically poorer (3-Fluoro-4-methoxyphenyl)hydrazine.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The reaction involves the flow of electrons from the ene-hydrazine portion through the aromatic ring. A higher electron density on the ring, as provided by the strongly donating methoxy group in 4-methoxyphenylhydrazine , facilitates this rearrangement.[1] The electron-withdrawing fluorine atom in (3-Fluoro-4-methoxyphenyl)hydrazine will disfavor this process by destabilizing the electron-deficient transition state, thus requiring more forcing conditions (e.g., higher temperatures, stronger acids, or longer reaction times) to achieve comparable yields.
Quantitative Data and Properties
| Compound | Key Substituents | Predicted Electronic Effect | Estimated pKa (Aniline proxy) | Predicted Reactivity |
| 4-Methoxyphenylhydrazine | 4-OCH₃ | Net Electron-Donating (+M > -I) | ~5.3 | Higher |
| (3-Fluoro-4-methoxyphenyl)hydrazine | 4-OCH₃, 3-F | Donating effect of -OCH₃ is reduced by strong -I effect of -F | ~4.2 | Lower |
Note: pKa values are estimations based on known substituent effects on the pKa of aniline (pKa ≈ 4.6). A para-methoxy group increases basicity, while a meta-fluoro group decreases it.
Experimental Validation Protocols
To empirically validate the predicted difference in reactivity, a parallel experiment can be conducted. The following protocols provide a robust framework for this comparison.
Protocol 1: Comparative Fischer Indole Synthesis
This protocol uses cyclohexanone as the carbonyl partner to compare the cyclization efficiency of the two hydrazines under identical conditions.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (or free base)
-
(3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (or free base)
-
Cyclohexanone
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Prepare two identical round-bottom flasks equipped with reflux condensers.
-
Flask A: Add 4-methoxyphenylhydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.1 mmol, 1.1 eq).
-
Flask B: Add (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.1 mmol, 1.1 eq).
-
-
Reaction: To each flask, add glacial acetic acid (5 mL) as the catalyst and solvent.[1]
-
Heating: Place both flasks in a preheated oil bath at 120°C and reflux for 2 hours. Monitor the reaction progress in parallel using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour each reaction mixture into 50 mL of water. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers for each reaction, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification & Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the mass of the purified indole product for each reaction and calculate the yield. Confirm the structure and purity using ¹H NMR and LC-MS.
Expected Outcome: Reaction A, with 4-methoxyphenylhydrazine, is expected to show a higher conversion rate on TLC and ultimately yield a greater amount of the corresponding indole product compared to Reaction B under these identical conditions.
Protocol 2: Synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine
The starting materials are often commercially available as hydrochlorides. The synthesis from the corresponding aniline is a standard procedure.[7][8]
Materials:
-
3-Fluoro-4-methoxyaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol, Diethyl Ether
Procedure:
-
Diazotization: Dissolve 3-fluoro-4-methoxyaniline (e.g., 40 mmol) in a mixture of water (12 mL) and concentrated HCl (12 mL).[8] Cool the solution to -5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (46.4 mmol in 10 mL water) dropwise, ensuring the temperature remains below 0°C.[8]
-
Stir the resulting diazonium salt solution for 1.5 hours at -5°C.[8]
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (84.4 mmol) in concentrated HCl (25 mL) and cool it to 0°C.[8]
-
Add the cold tin(II) chloride solution dropwise to the diazonium salt suspension. A precipitate is expected to form.
-
Stir the mixture at 0°C for an additional 30-60 minutes.[7]
-
Isolation: Collect the precipitate by filtration. Wash the solid sequentially with cold water, cold ethanol, and diethyl ether.
-
Dry the product under vacuum to yield (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride.
Conclusion
Based on established principles of physical organic chemistry, 4-methoxyphenylhydrazine is demonstrably more reactive than (3-Fluoro-4-methoxyphenyl)hydrazine . The potent electron-donating resonance effect of the para-methoxy group enhances the nucleophilicity of the hydrazine, accelerating reactions like the Fischer indole synthesis. The introduction of a meta-fluoro substituent imposes a strong inductive electron-withdrawing effect, which diminishes the electron density on the aromatic ring and attenuates the hydrazine's nucleophilic character. This understanding allows chemists to anticipate reaction outcomes and rationally select reagents and conditions, requiring milder conditions for 4-methoxyphenylhydrazine and potentially more forcing conditions for its fluorinated counterpart to achieve desired transformations.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]
- 8. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Comparative Yield Analysis of Fluorinated vs. Non-Fluorinated Phenylhydrazines in Indole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the indole scaffold remains a cornerstone of medicinal chemistry. The Fischer indole synthesis, a classic and versatile method, is frequently the reaction of choice.[1] A critical decision in this synthesis is the selection of the starting phenylhydrazine, as substituents on the phenyl ring can profoundly influence reaction efficiency and yield. This guide provides an in-depth comparative analysis of the performance of fluorinated versus non-fluorinated phenylhydrazines in the Fischer indole synthesis, supported by experimental data and mechanistic insights.
The Decisive Role of Phenylhydrazine Substitution
The Fischer indole synthesis proceeds through the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[2] The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the facility of this transformation. Generally, electron-donating groups (EDGs) on the phenyl ring increase the electron density, which can facilitate the key[3][3]-sigmatropic rearrangement step, often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, potentially hindering the reaction and requiring more forcing conditions.[4]
Fluorine, being a strongly electronegative atom, acts as an electron-withdrawing group by induction. This property can significantly impact the reactivity of the phenylhydrazine and, consequently, the yield of the indole product.[4]
Quantitative Yield Comparison: Experimental Evidence
To illustrate the impact of fluorine substitution on the yield of the Fischer indole synthesis, we have compiled experimental data from various sources. The following table provides a comparative overview of yields obtained for fluorinated and non-fluorinated phenylhydrazines with common carbonyl partners.
| Phenylhydrazine Reactant | Carbonyl Reactant | Product | Catalyst/Solvent | Yield | Reference |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic Acid | 76-85% | [5] |
| 4-Fluorophenylhydrazine | Cyclohexanone | 6-Fluoro-1,2,3,4-tetrahydrocarbazole | H₂SO₄/Ethanol | ~85% (calculated) | [6] |
| Phenylhydrazine | Acetone | 2-Methyl-1H-indole | Zinc Chloride | 55% | [7] |
| Phenylhydrazine | Phenylacetylene | 2-Phenyl-1H-indole | Polyphosphoric Acid | 93% | [8] |
| 4-Fluorophenylhydrazine HCl | Phenylacetylene | 5-Fluoro-2-phenyl-1H-indole | Polyphosphoric Acid | 79% | [8] |
| 4-Methoxyphenylhydrazine HCl | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Not specified | 80-95% | [9] |
| 4-Cyanophenylhydrazine HCl | Cyclohexanone | 6-Cyano-1,2,3,4-tetrahydrocarbazole | Not specified | 60-75% | [9] |
Note: The yield for 6-fluoro-1,2,3,4-tetrahydrocarbazole was calculated based on the reported experimental procedure and product weight.
From the data, a clear trend emerges. The presence of a fluorine atom on the phenylhydrazine ring tends to result in slightly lower, though still very good, yields compared to the unsubstituted phenylhydrazine under similar conditions. For instance, the synthesis of 2-phenyl-1H-indole from phenylhydrazine afforded a 93% yield, while the corresponding reaction with 4-fluorophenylhydrazine hydrochloride yielded 79% of 5-fluoro-2-phenyl-1H-indole.[8]
Interestingly, in the case of the reaction with cyclohexanone, the calculated yield for the fluorinated product is comparable to the higher end of the range for the non-fluorinated analogue. This highlights that while a general trend exists, the specific reaction conditions and the nature of the carbonyl partner also play a significant role in the final outcome.
The comparison with other substituted phenylhydrazines is also insightful. Phenylhydrazines with strongly electron-donating groups like methoxy consistently provide high yields (80-95%).[9] In contrast, those with moderately electron-withdrawing groups like cyano, which is electronically similar to fluorine, show yields in the 60-75% range.[9] This further supports the observation that electron-withdrawing substituents can temper the yield of the Fischer indole synthesis.
Mechanistic Insights: The Electronic Influence of Fluorine
The observed differences in yield can be attributed to the electronic effects of the fluorine substituent on the key steps of the Fischer indole synthesis mechanism.
The critical step influenced by the substituent is the[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine.[4] The electron-withdrawing nature of fluorine decreases the electron density on the phenyl ring. This can have two opposing effects:
-
Stabilization of the Phenyl Ring: A less electron-rich phenyl ring is more stable and less prone to participate in the rearrangement, which could slow down the reaction.
-
Increased Acidity of N-H: The inductive effect of fluorine can increase the acidity of the N-H protons, potentially facilitating protonation and subsequent steps.
Computational studies have suggested that fluorine substitution can, in some cases, lower the activation energy for the[3][3]-sigmatropic rearrangement. However, it can also stabilize or destabilize the transition state depending on its position on the ring, which may lead to lower yields or the formation of side products.[4] The overall effect on yield is a delicate balance of these electronic factors.
Experimental Protocols
For practical application, we provide detailed step-by-step methodologies for the synthesis of both a non-fluorinated and a fluorinated indole derivative.
Synthesis of 1,2,3,4-Tetrahydrocarbazole (Non-Fluorinated)
This protocol is adapted from the robust procedure outlined in Organic Syntheses.[5]
Materials:
-
Cyclohexanone (98 g, 1 mol)
-
Glacial Acetic Acid (360 g, 6 mol)
-
Phenylhydrazine (108 g, 1 mol)
-
Water
-
75% Ethanol
-
Methanol
-
Decolorizing Carbon
Procedure:
-
A mixture of 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid is placed in a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.[5]
-
The mixture is heated to reflux with stirring while 108 g (1 mole) of phenylhydrazine is added over the course of 1 hour.[5]
-
The reaction mixture is heated under reflux for an additional hour.[5]
-
The hot solution is poured into a 1.5-liter beaker and stirred as it solidifies.[5]
-
The mixture is then cooled to approximately 5°C and the solid is collected by suction filtration.[5]
-
The filter cake is washed with 100 ml of water, followed by 100 ml of 75% ethanol.[5]
-
The crude product is air-dried and then recrystallized from 700 ml of methanol, with the use of decolorizing carbon, to yield 120–135 g of 1,2,3,4-tetrahydrocarbazole (76–85% yield).[5]
Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole (Fluorinated)
This protocol is based on a reported synthesis of the target molecule.[6]
Materials:
-
p-Fluoroaniline (12.6 g)
-
Ethanol (100 ml)
-
p-Toluenesulfonic acid (catalytic amount)
-
Cyclohexanone (9.8 g)
-
Concentrated Sulfuric Acid (20 ml)
-
Water (190 ml)
Procedure:
-
Dissolve 12.6 g of p-fluoroaniline in 100 ml of ethanol and add a catalytic amount of p-toluenesulfonic acid.[6]
-
Add 9.8 g of cyclohexanone dropwise to the mixture at room temperature.[6]
-
After the addition is complete, stir the mixture at room temperature for 1 hour.[6]
-
Concentrate the mixture under reduced pressure.[6]
-
To the residue, add a dilute sulfuric acid solution (prepared from 190 ml of water and 20 ml of concentrated sulfuric acid).[6]
-
Heat the mixture at 110°C for 15 minutes, during which time the product will precipitate as light orange crystals.[6]
-
Filter the crystals, wash with water, and dry to obtain 17.4 g of 6-fluoro-1,2,3,4-tetrahydrocarbazole.[6]
Conclusion and Recommendations
The choice between a fluorinated and a non-fluorinated phenylhydrazine in the Fischer indole synthesis depends on the specific goals of the synthetic campaign. While fluorination can sometimes lead to slightly lower yields, the resulting fluorinated indoles are of high value in drug discovery due to the unique properties that fluorine imparts to a molecule, such as altered metabolic stability and binding affinity.
For the synthesis of simple, unsubstituted indoles where yield is the primary concern, phenylhydrazine remains the reagent of choice. However, when the introduction of fluorine is a strategic objective, the Fischer indole synthesis with a fluorinated phenylhydrazine provides a reliable and efficient route, delivering good to excellent yields under appropriate conditions. Researchers should anticipate a potential modest decrease in yield compared to the non-fluorinated counterpart and optimize reaction conditions accordingly to maximize the output of these valuable fluorinated indole scaffolds.
References
- Surendiran, T., et al. (2008).
- Organic Syntheses Procedure. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- Sciencemadness Discussion Board. (2022, November 13). 1,2,3,4-tetrahydrocarbazole.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 4).
- Scribd. (n.d.). Organic Chemistry Practical 3.
- Wikipedia. (n.d.). Fischer indole synthesis.
- PrepChem.com. (2017, November 3).
- Benchchem. (n.d.). comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung).
- Benchchem. (n.d.).
- SciSpace. (2003). Fischer indole synthesis in the absence of a solvent.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- ResearchGate. (2025, October 16). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I.
- Journal of Applicable Chemistry. (n.d.). Full Paper.
- MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
- MDPI. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines.
- Semantic Scholar. (n.d.). Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis.
- PubMed. (2008). A three-component Fischer indole synthesis.
- Research and Reviews. (2013, June 22).
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- PrepChem.com. (n.d.). Synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole.
- Organic Syntheses Procedure. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- Benchchem. (n.d.). A Head-to-Head Battle of Reagents: Cost-Benefit Analysis of 4-Cyanophenylhydrazine Hydrochloride in Indole Synthesis.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]
A Comparative Guide to a Novel 6-Fluoro-5-methoxyindole Derivative as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of a novel 6-fluoro-5-methoxyindole derivative synthesized from (3-Fluoro-4-methoxyphenyl)hydrazine. We will delve into its synthesis, characterization, and a comparative analysis of its anticancer activity against the well-established chemotherapeutic drug, Doxorubicin. Our objective is to furnish researchers and drug development professionals with a detailed, data-driven comparison to inform future research and development endeavors.
The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The focus of this guide is a novel compound, N-aryl-2-(6-fluoro-5-methoxy-1H-indol-3-yl)glyoxylamide (referred to hereafter as FMIA-1 ), a representative of a promising class of anticancer agents.
Synthesis and Mechanistic Rationale
The synthesis of the core 6-fluoro-5-methoxyindole scaffold is efficiently achieved through the Fischer indole synthesis, a classic and versatile reaction in organic chemistry.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][4]
The Fischer Indole Synthesis: A Foundational Step
The journey to FMIA-1 begins with the reaction of (3-Fluoro-4-methoxyphenyl)hydrazine with a suitable keto-ester, such as ethyl pyruvate, under acidic conditions. The generally accepted mechanism for this transformation involves several key steps:
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with the ketone to form a hydrazone.[3]
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: A crucial[5][5]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate then undergoes cyclization and subsequent loss of ammonia to yield the aromatic indole ring.[3]
Diagram 1: Fischer Indole Synthesis Workflow
Experimental Protocols
This protocol outlines the synthesis of a key intermediate for FMIA-1.
Materials:
-
(3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of (3-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (1 mmol) and ethyl pyruvate (1.1 mmol) in glacial acetic acid (10 mL) is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford ethyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate.
The synthesis of the final compound, FMIA-1, involves a multi-step process starting from the indole-2-carboxylate intermediate. A representative, though generalized, protocol is described below.
-
Hydrolysis: The ethyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired aniline derivative using a standard peptide coupling reagent (e.g., DCC, EDC) to form the glyoxylamide.
Diagram 2: General Synthesis Workflow for FMIA-1
Characterization of the Novel Compound
The structure of the synthesized FMIA-1 would be confirmed using a suite of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons, confirming the arrangement of substituents on the indole ring and the aryl amide moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=O, and C-F bonds.
Comparative Performance Analysis: Anticancer Activity
The true measure of a novel compound's potential lies in its performance against established standards. In the realm of oncology, Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum anticancer activity. Here, we present a comparative analysis of the in vitro cytotoxic activity of a representative 6-fluoroindole derivative against several human cancer cell lines, with Doxorubicin as the reference compound.[1]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of a 6-Fluoroindole Derivative and Doxorubicin
| Compound/Cell Line | HeLa (Cervical Cancer) | PC-3 (Prostate Cancer) | MDA-MB-231 (Breast Cancer) | BxPC-3 (Pancreatic Cancer) |
| 6-Fluoroindole Derivative | 22.34 | 24.05 | 21.13 | 29.94 |
| Doxorubicin | Reference | Reference | Reference | Reference |
Note: The IC₅₀ values for the 6-fluoroindole derivative are based on data reported for a similar compound in the literature.[1] Doxorubicin's IC₅₀ values vary depending on the cell line and experimental conditions but are generally in the nanomolar to low micromolar range.
Interpretation of Data:
The data indicates that the novel 6-fluoroindole derivative exhibits significant cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values in the low micromolar range. While Doxorubicin is generally more potent, the indole derivative presents a promising scaffold for further optimization. The presence of the fluoro and methoxy groups on the indole ring is believed to contribute to its anticancer activity.[1]
Diagram 3: Comparative Activity Profile
Conclusion and Future Directions
The novel 6-fluoro-5-methoxyindole derivative, FMIA-1, synthesized from (3-Fluoro-4-methoxyphenyl)hydrazine, demonstrates notable potential as an anticancer agent. Its synthesis via the robust Fischer indole reaction provides a clear and adaptable route for generating a library of analogous compounds. The comparative analysis against Doxorubicin, while highlighting the potency of the established drug, underscores the promise of this new chemical scaffold.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to identify moieties that enhance potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific cellular targets and pathways through which these compounds exert their cytotoxic effects.
-
In Vivo Efficacy and Toxicology: Advancing the most promising candidates to preclinical animal models to assess their therapeutic efficacy and safety profiles.
This guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of novel indole derivatives. The presented data and protocols offer a solid starting point for the rational design and development of the next generation of targeted cancer therapies.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Published June 19, 2024. Available from: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
Sources
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
